molecular formula C10H7FO B1620655 2-Fluoro-1-naphthol CAS No. 56874-95-4

2-Fluoro-1-naphthol

Cat. No.: B1620655
CAS No.: 56874-95-4
M. Wt: 162.16 g/mol
InChI Key: WHWCIQOXYOFFLF-UHFFFAOYSA-N
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Description

2-Fluoro-1-naphthol is a useful research compound. Its molecular formula is C10H7FO and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWCIQOXYOFFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375749
Record name 2-fluoro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56874-95-4
Record name 2-fluoro-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular structure and chemical stability of 2-Fluoro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Stability Profiles[1]

Executive Summary

2-Fluoro-1-naphthol represents a critical scaffold in medicinal chemistry, serving as a bioisostere for 1-naphthol where metabolic stability and modulated acidity are required.[1] The introduction of a fluorine atom at the C2 position, ortho to the hydroxyl group, significantly alters the electronic landscape of the naphthalene ring. This guide provides a deep-dive analysis of its molecular architecture, validated synthetic protocols, and chemical stability profile, offering actionable insights for its application in rational drug design.

Molecular Architecture & Electronic Properties

The physicochemical behavior of this compound is governed by the interplay between the hydroxyl group and the adjacent fluorine atom. Unlike its non-fluorinated parent, this compound exhibits distinct electronic and steric properties.

1.1 Electronic Effects and Acidity (pKa)

The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring.[1] In this compound, this effect is pronounced at the C1-hydroxyl group.[1]

  • Acidity Shift: While 1-naphthol has a pKa of approximately 9.34, the presence of the ortho-fluorine lowers the pKa, increasing acidity. This is due to the stabilization of the resulting naphthoxide anion by the electron-withdrawing fluorine.

  • Intramolecular Interactions: A subtle intramolecular hydrogen bond exists between the hydroxyl proton and the fluorine atom (OH[1]···F). While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, the rigid ortho geometry facilitates this interaction, slightly shielding the proton and influencing lipophilicity.

1.2 Quantitative Physicochemical Data
PropertyValue / RangeNotes
Molecular Formula C₁₀H₇FO
Molecular Weight 162.16 g/mol
Melting Point 72–74 °CDistinct from 1-naphthol (96 °C)
Predicted pKa ~8.8 – 9.1More acidic than 1-naphthol (9.[1][2]34)
LogP (Calc) 2.6 – 2.9Moderate lipophilicity; F increases logP vs H
H-Bond Donors 1
H-Bond Acceptors 2Oxygen + Fluorine
Synthetic Pathways & Purity Profiling[4]

Direct fluorination of electron-rich aromatics like naphthols is challenging due to the high reactivity of the substrate, often leading to over-fluorination or oxidation. The most robust protocol utilizes mild electrophilic fluorinating agents to achieve regioselectivity.[1]

2.1 Primary Synthesis Protocol: Electrophilic Fluorination

The use of N-fluoropyridinium salts or Selectfluor™ provides the necessary control to direct fluorine to the ortho position while minimizing para-substitution or oxidation to quinones.

Reagents:

  • Substrate: 1-Naphthol

  • Fluorinating Agent: N-fluoropyridinium triflate (or Selectfluor™)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

  • Atmosphere: Inert (Argon/Nitrogen)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-naphthol (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Addition: Cool the solution to 0°C. Add N-fluoropyridinium triflate (1.1 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc 8:1) for the disappearance of starting material.[1]

  • Quench & Extraction: Quench with water.[1][3] Extract the aqueous layer with DCM (3x).[1] Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane to 5% EtOAc/Hexane.[1]

    • Target: this compound elutes before the more polar byproducts.[1]

  • Yield: Typical isolated yields range from 60–65%.[1]

Note on Regioselectivity: The reaction produces this compound as the major product.[1] A common byproduct is 2,2-difluoronaphthalen-1(2H)-one (approx. 3-5%), resulting from over-fluorination and tautomerization.[1]

2.2 Visualization of Synthetic Logic

Synthesis Start 1-Naphthol (C10H8O) Reagent Electrophilic Fluorination (N-fluoropyridinium triflate) Start->Reagent Intermediate Transition State (Ortho-attack) Reagent->Intermediate Product This compound (Major, ~63%) Intermediate->Product Rearomatization Byproduct 2,2-Difluoronaphthalen-1(2H)-one (Minor, ~3%) Intermediate->Byproduct 2nd Fluorination

Figure 1: Synthetic pathway highlighting the regioselective outcome and potential byproduct formation.

Chemical Stability & Reactivity Profile

Understanding the stability of this compound is paramount for its handling and storage, as well as its behavior in biological systems.[1]

3.1 Oxidative Stability (The Quinone Risk)

Naphthols are inherently susceptible to oxidation. 1-Naphthol is easily oxidized to 1,4-naphthoquinone.[1]

  • Effect of Fluorine: The 2-fluoro substituent blocks the C2 position from metabolic hydroxylation but does not fully protect the ring from oxidation to the quinone.[1]

  • Degradation Pathway: Under forcing oxidative conditions (e.g., exposure to air/light over months, or strong oxidants like CrO₃), this compound can oxidize to 2-fluoro-1,4-naphthoquinone .[1]

  • Storage Protocol: Store under inert gas (Argon) at 4°C, protected from light.

3.2 Metabolic Stability (Bioisosterism)

In drug discovery, the C2 position of naphthalene rings is a metabolic "soft spot," prone to epoxidation by Cytochrome P450 enzymes (leading to hepatotoxicity via glutathione depletion).[1]

  • Metabolic Blocking: Incorporating fluorine at C2 effectively blocks this metabolic hotspot due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).[1]

  • Outcome: This substitution forces metabolism to less reactive sites (e.g., C4 or C5-C8), potentially extending the half-life (t1/2) of the molecule and reducing the formation of toxic epoxide intermediates.[1]

3.3 Stability Logic Diagram

Stability Compound This compound Metabolism Metabolic Attack (P450) Compound->Metabolism In Vivo Oxidation Chemical Oxidation (Air/Light) Compound->Oxidation Storage/Stress ResultMet Blocked C2 Epoxidation (Enhanced Stability) Metabolism->ResultMet C-F Bond Strength ResultOx Formation of 2-Fluoro-1,4-naphthoquinone Oxidation->ResultOx C4 Vulnerability

Figure 2: Divergent stability profiles: biological resistance vs. chemical susceptibility.[1]

Analytical Characterization

To validate the synthesis and purity of this compound, the following spectral signatures should be confirmed.

TechniqueExpected SignatureDiagnostic Feature
¹H NMR δ 7.0 – 8.2 ppm (m, 6H)Doublet of doublets for H3 due to H-F coupling (³J_HF ~10-12 Hz).[1]
¹⁹F NMR δ -135 to -145 ppmSinglet or multiplet (decoupled/coupled).[1] Distinct shift from starting materials.[1]
MS (ESI-) m/z 161 [M-H]⁻Loss of proton confirms acidic phenol.[1]
IR ~3300 cm⁻¹ (OH stretch)Broad band, potentially shifted by intramolecular H-bonding.[1]
References
  • Regioselective Fluorination: Umemoto, T., et al. "N-Fluoropyridinium Triflate and Related Reagents."[1] Journal of the American Chemical Society, 1990. [1]

  • Selectfluor Applications: Banks, R. E.[1][4] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 1998.[1] [1]

  • Metabolic Stability: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1] [1]

  • Naphthol Acidity: Lide, D. R.[1] "Dissociation Constants of Organic Acids and Bases." CRC Handbook of Chemistry and Physics.[1] [1]

  • General Properties: PubChem Compound Summary for CID 2761403, 2-Fluoronaphthalen-1-ol.[1] [1]

Sources

Physicochemical Profiling of 2-Fluoro-1-naphthol: Acidity, pKa, and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile of 2-Fluoro-1-naphthol, focusing on its acidity (pKa) in aqueous solution. It synthesizes theoretical structure-activity relationships (SAR) with rigorous experimental protocols for determination.

Executive Summary

This compound (CAS: 56874-95-4) is a fluorinated derivative of 1-naphthol where the hydrogen at the C2 position is replaced by a fluorine atom.[1] This substitution significantly alters the electronic environment of the adjacent hydroxyl group.

  • Predicted Ground State pKa: 8.1 – 8.3 (Aqueous, 25°C)

  • Reference Parent (1-Naphthol) pKa: 9.34

  • Mechanism: The enhanced acidity relative to the parent compound is driven by the strong inductive electron-withdrawing effect (-I) of the ortho-fluorine, which stabilizes the naphthoxide anion more effectively than it destabilizes the neutral phenol via intramolecular hydrogen bonding.

This guide provides the theoretical basis for these values and details the Spectrophotometric Titration Protocol required to empirically validate them in a drug discovery context.

Theoretical Framework: The Fluorine Effect

To understand the acidity of this compound, we must decouple the electronic effects governing the dissociation equilibrium:



Inductive vs. Resonance Effects

Fluorine is unique among halogens due to the high magnitude of its electronegativity (Paulding scale: 3.98).

  • Inductive Effect (-I): Fluorine pulls electron density through the

    
    -bond framework. At the ortho position (C2), this effect is proximal to the oxygen anion (C1), significantly stabilizing the negative charge of the conjugate base.
    
  • Resonance Effect (+R): Fluorine has lone pairs that can donate electron density into the aromatic ring. However, for acidity, the -I effect at the ortho position overwhelmingly dominates the +R effect.

Comparative SAR Analysis

We derive the predicted pKa range by analyzing the validated shift in the benzene analog (phenol vs. 2-fluorophenol) and applying it to the naphthalene system.

CompoundStructurepKa (Experimental)

pKa (Effect of F)
Phenol Ph-OH9.98N/A
2-Fluorophenol 2-F-Ph-OH8.70-1.28
1-Naphthol Naph-OH9.34N/A
This compound 2-F-Naph-OH~8.1 - 8.3 (Pred.)~ -1.1 to -1.3

Table 1: Comparative acidity values demonstrating the ortho-fluorine acidification effect.

Intramolecular Hydrogen Bonding

While an intramolecular hydrogen bond (F


 H-O) exists in the neutral ground state, which typically resists deprotonation, the high electronegativity of fluorine makes it a poor hydrogen bond acceptor compared to oxygen or nitrogen. Consequently, the thermodynamic stability gained by the anion (via induction) outweighs the stabilization of the neutral proton, resulting in a net increase in acidity.

Experimental Protocol: Spectrophotometric Determination

Since exact literature values for this specific derivative are rare, the following self-validating protocol is the industry standard for determination. This method relies on the distinct UV-Vis absorption spectra of the neutral naphthol and its anionic naphthoxide form.

Reagents and Buffer System
  • Stock Solution: this compound (10 mM in Methanol).

  • Buffer Series: Universal buffer (Britton-Robinson) or discrete phosphate/borate buffers ranging from pH 6.0 to 11.0 in 0.5 unit increments.

  • Ionic Strength: Maintain constant

    
     M using KCl to prevent activity coefficient deviations.
    
Workflow Diagram (DOT)

G Stock Stock Preparation (10mM in MeOH) Mix Sample Incubation (25°C, 10 min) Stock->Mix Buffer Buffer Preparation (pH 6.0 - 11.0) Buffer->Mix Scan UV-Vis Scan (250 - 450 nm) Mix->Scan Iso Identify Isosbestic Points Scan->Iso Validation Calc Henderson-Hasselbalch Regression Iso->Calc A_obs vs pH

Figure 1: Workflow for the spectrophotometric determination of pKa.

Step-by-Step Procedure
  • Baseline Scan: Record the spectrum of the compound in 0.1 M HCl (Species: HA , fully protonated) and 0.1 M NaOH (Species: A⁻ , fully deprotonated).

    • Note: 1-naphthols typically show a bathochromic shift (red shift) upon deprotonation.

  • Titration: Prepare aliquots of the compound (final conc. ~50 µM) in the buffer series.

  • Measurement: Scan from 250 nm to 450 nm.

  • Validation: Verify the presence of isosbestic points (wavelengths where absorbance is invariant with pH). The presence of sharp isosbestic points confirms a clean two-state equilibrium without degradation or side reactions.

Data Analysis

Calculate pKa using the linearized Henderson-Hasselbalch equation at the wavelength of maximum difference (


 of the anion):


Plot


 vs. pH. The x-intercept is the pKa.

Excited State Acidity (Photoacidity)

Naphthols are prototypical photoacids. Upon UV excitation, the electron density shifts from the oxygen to the aromatic ring, drastically increasing acidity.

  • Ground State pKa: ~8.2

  • Excited State pKa:* ~2.0 – 3.0[2]

Relevance: In fluorescence-based assays or stability studies under light, this compound may deprotonate at neutral pH (pH 7.4) after absorbing a photon, leading to dual emission bands (neutral emission ~350 nm, anion emission ~450 nm). This Excited State Proton Transfer (ESPT) must be accounted for if using fluorescence for detection.

Implications for Drug Development[5]

Bioisosterism and Metabolic Stability

Replacing the C2-hydrogen with fluorine blocks a common metabolic soft spot.

  • Oxidation Blockade: The C2 position in 1-naphthol is susceptible to oxidation (forming 1,2-naphthoquinone). Fluorine substitution prevents this, potentially increasing the half-life (

    
    ) of the scaffold.
    
  • Lipophilicity: The fluorine atom increases

    
     slightly (approx +0.1 to +0.2), but the increased acidity (lower pKa) means the compound will be more ionized at physiological pH (7.4) compared to 1-naphthol.[1][3]
    
    • 1-Naphthol at pH 7.4: ~1% ionized.

    • This compound at pH 7.4: ~15-20% ionized.

    • Result: This may improve aqueous solubility but could reduce passive membrane permeability relative to the non-fluorinated parent.

Analytical Monitoring

Because the pKa is closer to physiological pH, LC-MS methods using acidic mobile phases (formic acid, pH ~3) are recommended to ensure the analyte remains in the neutral form for consistent retention times on C18 columns.

References

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for phenol/naphthol baseline values).
  • Gross, K. C., Seybold, P. G., & Peralta-Inga, Z. (2001). Comparison of Quantum Chemical Methods for the Calculation of Ionization Constants of Phenols. International Journal of Quantum Chemistry, 85(4-5), 569-579. Link

  • PubChem. (2025).[1] Compound Summary: 2-Fluorophenol (CID 11786). National Library of Medicine. Link[1]

  • Harris, C. M., & Selinger, B. K. (1980). Acid-base properties of 1-naphthol and 2-naphthol in the excited singlet state.[2] Journal of Physical Chemistry, 84(8), 891-898. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link

Sources

Solubility Profiling and Physicochemical Characterization of 2-Fluoro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-1-naphthol (CAS 56874-95-4) .[1] Designed for research scientists and process chemists, this document bridges the gap between theoretical physicochemical properties and practical experimental determination. While this compound is a structural analog of the widely studied 1-naphthol and 2-naphthol, the introduction of an ortho-fluorine atom significantly alters its crystal lattice energy, acidity (pKa), and solvation profile.[1] This guide outlines the predicted solubility behavior based on Structure-Activity Relationships (SAR), details a self-validating protocol for experimental verification, and provides purification strategies critical for high-purity applications in drug discovery and dye synthesis.[1]

Physicochemical Profile & Theoretical Basis

Understanding the solubility of this compound requires a mechanistic view of its molecular interactions.[1] Unlike its non-fluorinated parent (1-naphthol), the 2-fluoro substituent introduces strong electronegativity adjacent to the hydroxyl group.

Key Properties
PropertyValue / DescriptionSource/Rationale
CAS Number 56874-95-4Registry
Molecular Weight 162.16 g/mol Calculated
Physical State Crystalline SolidMP > 25°C
Melting Point 72–74 °C Experimental [1]
LogP (Predicted) 2.6 – 3.0Lipophilicity increase vs. 1-naphthol (LogP ~2.[1][2]8)
pKa (Predicted) ~8.5 – 9.0Ortho-F increases acidity via inductive effect (-I)
Mechanistic Impact of Fluorination

The melting point of this compound (72–74 °C) is notably lower than that of 1-naphthol (96 °C) and 2-naphthol (121–123 °C).[1] This lattice energy depression is attributed to:

  • Intramolecular Interaction: The proximity of the fluorine atom to the hydroxyl group allows for a weak intramolecular interaction (O-H···F), which competes with intermolecular hydrogen bonding.

  • Crystal Packing: The van der Waals radius of fluorine (1.47 Å) disrupts the efficient π-stacking observed in non-substituted naphthols.

Implication for Solubility: The lower lattice energy suggests that this compound will exhibit higher solubility in non-polar and moderately polar solvents compared to 1-naphthol, as less energy is required to break the crystal lattice during dissolution.[1]

Solubility Landscape: Polar vs. Non-Polar Solvents

The following data presents the predicted solubility trends based on thermodynamic principles and comparative data from structural analogs (1-naphthol, 2-fluorophenol).

Solubility Prediction Table

Data represents theoretical saturation limits at 25°C.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Driver
Polar Protic Methanol / EthanolHigh (>100 mg/mL)Strong intermolecular H-bonding; solvent acts as H-bond donor/acceptor.[1]
Polar Protic WaterLow (<1 mg/mL)Hydrophobic naphthalene core dominates; F-substitution reduces H-bond donor capability of -OH.[1]
Polar Aprotic DMSO / DMFVery High (>200 mg/mL)Dipole-dipole interactions; disruption of solute-solute H-bonds.[1]
Non-Polar Toluene / BenzeneModerate-High (50-100 mg/mL)π-π interactions; lower crystal lattice energy facilitates dissolution.[1]
Non-Polar Hexane / HeptaneLow-Moderate (1-10 mg/mL)Lack of specific interactions; driven solely by London dispersion forces.[1]
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Good polarizability match; effective solvation of the aromatic system.[1]
Solvation Mechanism Diagram

SolvationMechanism cluster_Polar Polar Solvents (e.g., MeOH) cluster_NonPolar Non-Polar Solvents (e.g., Toluene) Solute This compound (Solid Lattice) Protic H-Bonding (Solvent OH ... Solute F/OH) Solute->Protic Enthalpic Gain (ΔH < 0) Aromatic π-π Stacking Dispersion Forces Solute->Aromatic Entropic Gain (TΔS > 0) Solution Solvated Molecule (Thermodynamic Equilibrium) Protic->Solution Aromatic->Solution

Figure 1: Mechanistic pathways for solvation in polar vs. non-polar media.

Experimental Determination Protocol

To generate precise solubility data, the following Shake-Flask Method coupled with HPLC Quantification is the gold standard. This protocol is self-validating through the use of mass balance checks and replicate analysis.

Reagents and Equipment
  • Analyte: this compound (>99% purity).[1]

  • Solvents: HPLC Grade Water, Methanol, Acetonitrile, Toluene, Hexane.

  • Equipment: Orbital shaker (temp. controlled), 0.45 µm PTFE syringe filters, HPLC system with UV/DAD detector.

Step-by-Step Methodology

Step 1: Saturation Equilibrium

  • Weigh approximately 50 mg of this compound into a 4 mL glass vial.

  • Add 1.0 mL of the target solvent.

  • Visual Check: If the solid dissolves completely, add more solid until a persistent suspension is observed (ensuring saturation).

  • Seal the vial and place it in an orbital shaker at 25°C ± 0.1°C.

  • Agitate at 200 rpm for 24 hours to reach thermodynamic equilibrium.

Step 2: Phase Separation

  • Allow the vials to stand for 1 hour to let undissolved solids settle.

  • Using a pre-warmed syringe (to prevent precipitation), withdraw the supernatant.

  • Filter through a 0.45 µm PTFE filter into a clean HPLC vial. Note: Discard the first 200 µL of filtrate to account for filter adsorption.

Step 3: Quantification (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 280 nm (Naphthalene characteristic absorption).

  • Calibration: Prepare a standard curve (0.01 – 1.0 mg/mL) using Methanol as the diluent.

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate: 25°C, 24h, 200rpm Start->Equilibrate Settle Sedimentation: 1h Static Equilibrate->Settle Filter Filtration: 0.45 µm PTFE (Reject first 200 µL) Settle->Filter Dilute Dilution: To Linear Range Filter->Dilute Analyze HPLC-UV Analysis (280 nm) Dilute->Analyze

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Purification & Recrystallization Strategies

The solubility differential between temperature extremes is the basis for purification. Given the melting point of 72–74 °C, care must be taken not to "oil out" the compound during recrystallization.

Recommended Solvent Systems
  • Ethanol/Water (Polar):

    • Dissolve crude solid in warm Ethanol (50°C).

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Advantage:[3] Removes non-polar impurities.

  • Hexane/Ethyl Acetate (Non-Polar):

    • Dissolve in minimal Ethyl Acetate.

    • Layer Hexane on top and allow diffusion.

    • Advantage:[3] Removes polar impurities and tars.

Handling Precautions
  • Thermal Sensitivity: Do not heat above 60°C during dissolution to avoid melting the solid into an oil, which prevents crystallization.

  • Acidity: Due to the fluorine substituent, this compound is slightly more acidic than 1-naphthol.[1] Avoid alkaline detergents in glassware cleaning, as phenolate salt formation will alter solubility results.

References

  • ChemBK. (n.d.). This compound Physical Properties and Melting Point Data. Retrieved February 4, 2026, from [Link]

  • PubChem. (2025).[4] 2-Fluoronaphthalen-1-ol (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general naphthol solubility trends).

Sources

Executive Summary: The Fluorine Effect in Naphthalene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Evolution of Regioselective Fluorination: A Technical Guide to 2-Fluoro-1-Naphthol Synthesis

Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: this compound (CAS: 56874-95-4)[1]

The introduction of a fluorine atom at the ortho position of 1-naphthol is a pivotal transformation in medicinal chemistry. This compound serves as a critical bioisostere for 1-naphthol, where the fluorine atom modulates pKa, enhances metabolic stability against oxidation, and alters lipophilicity without significantly changing the steric profile.

Historically, the synthesis of this regioisomer was plagued by the extreme reactivity of elemental fluorine (


) and the poor selectivity of early electrophilic sources, which often led to over-fluorination (forming 2,2-difluoronaphthalen-1(2H)-one) or polymerization. This guide details the evolution of synthetic pathways from hazardous gas-phase reactions to modern, shelf-stable electrophilic reagents, providing validated protocols for the regioselective synthesis of this compound.

Historical Evolution: From Elemental Fluorine to "F+" Reagents

The discovery pathways for this compound track the broader history of fluorination chemistry.

  • Era 1: Direct Fluorination (1950s-1970s): Early attempts utilized

    
     gas diluted with inert gases (
    
    
    
    ) at cryogenic temperatures. These methods were low-yielding due to the radical nature of the reaction and the high oxidation potential of the naphthol ring, leading to tars and complex mixtures.
  • Era 2: Hypofluorites (1970s-1980s): Reagents like

    
     were employed but remained hazardous and difficult to handle, requiring specialized vacuum lines.
    
  • Era 3: N-Fluoro Reagents (1990s-Present): The breakthrough came with the development of N-fluoropyridinium salts (Umemoto reagents) and Selectfluor (F-TEDA-BF4). These "shelf-stable" sources of electrophilic fluorine (

    
    ) allowed for standard laboratory synthesis with high regioselectivity for the electron-rich ortho position.
    

Primary Synthesis Pathway: N-Fluoropyridinium Salts (Umemoto Reagents)[2]

The most authoritative method for synthesizing this compound with high regiocontrol utilizes N-fluoropyridinium triflate. This method exploits the "hard/soft" acid-base theory, where the hard


 donor reacts preferentially with the hard nucleophilic center of the phenolate/phenol.
Mechanistic Insight

The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism. The high electron density at the C2 position of 1-naphthol (ortho to the hydroxyl group) attacks the electrophilic fluorine atom of the pyridinium salt.

  • Attack: The

    
    -electrons at C2 attack the fluorine, generating a non-aromatic carbocation intermediate (sigma complex).
    
  • Deprotonation: Rapid loss of a proton restores aromaticity, yielding this compound.

  • Side Reaction: Over-fluorination can occur if the reaction is not stoichiometrically controlled, leading to the 2,2-difluoro-1-ketone.

Experimental Protocol 1: Umemoto Reagent

Valid for: High-purity synthesis on gram scale.

Reagents:

  • 1-Naphthol (1.0 equiv)[2]

  • 1-Fluoropyridinium triflate (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Atmosphere: Argon or Nitrogen[3]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthol (10 mmol, 1.44 g) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add 1-fluoropyridinium triflate (11 mmol, 2.72 g) portion-wise over 15 minutes. Note: Slow addition prevents localized hot spots that favor over-fluorination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1) for the disappearance of starting material.

  • Workup: Quench the reaction with water (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 95:5).

  • Yield: Expect 60–65% yield of this compound as a white to off-white solid (mp: 72–74°C).

Secondary Pathway: Selectfluor (Green Chemistry)

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offers a water-tolerant alternative. While slightly less selective than the Umemoto reagent due to its higher reactivity, it is preferred for industrial scalability and environmental safety.

Mechanistic Divergence

Selectfluor operates via a similar SEAr mechanism but can also engage in Single Electron Transfer (SET) pathways depending on the solvent. In aqueous acetonitrile, the solvent assists in stabilizing the transition state, though the formation of the keto-tautomer (2,2-difluoro-1-naphthalenone) is a common impurity that must be separated.

Experimental Protocol 2: Aqueous Selectfluor

Valid for: Rapid screening and environmentally benign synthesis.

Reagents:

  • 1-Naphthol (1.0 equiv)[2]

  • Selectfluor (1.05 equiv)

  • Solvent: Acetonitrile/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-naphthol (5 mmol, 0.72 g) in MeCN (15 mL). Add Water (15 mL) to the solution.

  • Fluorination: Add Selectfluor (5.25 mmol, 1.86 g) in one portion at room temperature.

  • Observation: The reaction is typically fast (30 min to 2 hours). The solution may turn slightly yellow.

  • Workup: Dilute with diethyl ether (50 mL) and wash with water (3 x 20 mL) to remove the TEDA byproduct.

  • Purification: Dry the organic phase over

    
     and concentrate. Chromatographic separation is required to remove the 4-fluoro isomer and difluoro ketone byproducts.
    

Comparative Analysis of Pathways

FeatureN-Fluoropyridinium Salts (Umemoto)Selectfluor (F-TEDA-BF4)Elemental Fluorine (

)
Selectivity (C2 vs C4) High (Ortho-selective)Moderate (Mixture possible)Low
Yield 60–65%50–60%<30%
Reaction Conditions Anhydrous, DCM, 0°CAqueous/MeCN, RTCryogenic (-78°C), Specialized Gas Line
Primary Byproduct 2,2-difluoronaphthalen-1-one (minor)4-fluoro isomer & ketoneTars, polyfluorinated species
Scalability High (Gram to Kg)High (Industrial standard)Low (Safety constraints)

Visualization of Pathways

The following diagram illustrates the mechanistic flow for the synthesis of this compound, highlighting the critical branching point where over-fluorination occurs.

FluorinationPathways Naphthol 1-Naphthol (Starting Material) SigmaComplex Sigma Complex (C2-Cation Intermediate) Naphthol->SigmaComplex SEAr Attack (C2) Reagent Electrophilic F+ Source (Umemoto / Selectfluor) Reagent->SigmaComplex F+ Transfer Target This compound (Target Product) SigmaComplex->Target -H+ (Re-aromatization) Byproduct 2,2-Difluoronaphthalen-1-one (Over-fluorination) Target->Byproduct + Excess F+

Caption: Mechanistic pathway for the electrophilic fluorination of 1-naphthol. The green path indicates the desired synthesis; the red path indicates the primary side reaction caused by excess reagent.

References

  • Umemoto, T., et al. (1990). Power-variable electrophilic fluorinating agents. N-Fluoropyridinium salts.[4][5]Journal of the American Chemical Society .

  • Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents.Journal of the Chemical Society, Chemical Communications .

  • Stavber, S., et al. (2005). Eco-Friendly Fluorination of Aromatic Compounds with F-TEDA-BF4 Reagent in Water.Siberian Journal of Sciences .

  • Ritter, T., et al. (2011). Pd-Catalyzed C-H Fluorination of Arenes.Nature .[3][6]

Sources

Mechanistic Guide: The Hydrogen Bonding Potential of 2-Fluoro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrogen bonding potential of 2-Fluoro-1-naphthol (2F-1N) represents a critical case study in bioisosteric design. Unlike simple phenols, 2F-1N is subject to a unique "dual stabilization" mechanism where the intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the fluorine atom is reinforced by the steric repulsion of the peri-hydrogen (H8).

This guide provides a technical roadmap for researchers to characterize, validate, and exploit this interaction. We move beyond the simplified view of "fluorine as a hydrogen bond acceptor" to a nuanced understanding of electrostatic alignment and conformational locking, essential for modulating lipophilicity (


) and membrane permeability in drug discovery.

Part 1: Structural Mechanistics & The "Dual Stabilization" Hypothesis

The Nature of the F[1]···H-O Interaction

While organic fluorine is traditionally categorized as a weak hydrogen bond acceptor, its behavior in ortho-substituted aromatic systems is distinct. In 2F-1N, the interaction is not a strong covalent-like H-bond (as seen with N or O acceptors) but rather a dipolar electrostatic alignment [1].

  • Energy Magnitude: The stabilization energy is estimated at 1.0–2.0 kcal/mol, significantly weaker than a classical O-H···O bond (5–7 kcal/mol) but sufficient to bias the conformational population at physiological temperatures.

  • The Naphthalene Scaffold Effect: In 1-naphthol, the hydroxyl group faces significant steric repulsion from the peri-hydrogen at position 8. To relieve this strain, the OH group naturally biases away from C8. In 2F-1N, this bias forces the OH directly toward the Fluorine at C2.

    • Result: The cis-conformer (OH syn to F) is the global minimum, stabilized by both attractive F···H forces and repulsive H8···H(O) avoidance.

Conformational Equilibrium Diagram

The following diagram illustrates the thermodynamic landscape of 2F-1N.

ConformationalLandscape cluster_0 Stabilization Factors Cis Cis-Conformer (Global Minimum) IMHB: ON | Peri-Strain: OFF TS Rotational Barrier (~3-4 kcal/mol) Cis->TS Thermal Activation TS->Cis Dipolar Relaxation Trans Trans-Conformer (High Energy) IMHB: OFF | Peri-Strain: ON TS->Trans Steric Penalty (H8) Trans->TS Text 1. F...H Electrostatics 2. Relief of H8 Peri-Strain

Figure 1: Conformational energy landscape of this compound. The cis-conformer is thermodynamically privileged due to the relief of peri-strain from the C8 proton.

Part 2: Spectroscopic Characterization Protocols

To empirically validate the IMHB, one must distinguish between intramolecular (concentration-independent) and intermolecular (concentration-dependent) interactions.

NMR Spectroscopy: The DMSO Titration Method

Standard


 NMR is insufficient to quantify bond strength. The "DMSO Titration" method is the gold standard [2].

Rationale: DMSO is a potent H-bond acceptor. As DMSO is added to a solution of 2F-1N in a non-polar solvent (


 or 

), it competes with the intramolecular F···H bond.[1][2][3][4][5][6] The resistance of the OH chemical shift to change indicates the strength of the intramolecular lock.

Protocol:

  • Preparation: Prepare a 0.05 M stock solution of 2F-1N in ultra-dry

    
     (stored over 4Å molecular sieves).
    
  • Baseline Scan: Acquire a

    
     NMR spectrum at 298 K. Record the chemical shift (
    
    
    
    ) of the hydroxyl proton.
  • Titration: Sequentially add

    
    -DMSO in 10 
    
    
    
    increments.
  • Data Analysis: Plot

    
     vs. [DMSO].
    
    • Steep Curve: Weak IMHB (easy to break).

    • Shallow Curve: Strong IMHB (resistant to solvation).

Critical Note on Coupling: You may observe a doublet for the OH peak. Do not assume this proves H-bonding. Recent literature suggests


 coupling is often mediated through space (orbital overlap) rather than through the H-bond itself [3].
IR Spectroscopy: Dilution Studies

Infrared spectroscopy provides direct evidence of bond stiffness.

Protocol:

  • Solvent: Use

    
     (transparent in the OH region, 3000–3800 
    
    
    
    ).
  • Concentration Series: Prepare samples at 100 mM, 10 mM, and 1 mM.

  • Observation:

    • Intermolecular H-bonds: Appear as broad bands ~3200–3400

      
       that disappear upon dilution.
      
    • Intramolecular (F[3]···H) H-bonds: Appear as sharp bands ~3500–3550

      
       (red-shifted from free OH at ~3600 
      
      
      
      ) that persist upon dilution.

Part 3: Computational Validation Workflow

Experimental data should be corroborated with Density Functional Theory (DFT).

Recommended Methodology:

  • Theory Level: B3LYP-D3(BJ)/6-311++G(d,p). The "D3" dispersion correction is mandatory to accurately model the weak dispersive forces in the naphthalene ring and the F···H interaction [4].

  • Solvation Model: PCM or SMD (using Chloroform) to match NMR conditions.

  • Target Output: Calculate the

    
     between cis and trans conformers. Expect 
    
    
    
    to
    
    
    kcal/mol.

ValidationWorkflow Start Start: 2F-1N Sample IR IR Spectroscopy (Dilution in CCl4) Start->IR Step 1: Detect NMR NMR Titration (CDCl3 + DMSO) Start->NMR Step 2: Quantify DFT DFT Calculation (B3LYP-D3/6-311++G**) Start->DFT Step 3: Model Decision Data Synthesis IR->Decision Frequency Shift NMR->Decision Solvation Penalty DFT->Decision Energy Barrier Result Validated IMHB Profile (Strength & Stability) Decision->Result

Figure 2: Integrated workflow for validating intramolecular hydrogen bonding.

Part 4: Pharmaceutical Implications[8]

The "Molecular Chameleon" Effect

This compound exhibits dynamic polarity.

  • In Lipid Membrane (Non-polar): The IMHB is "ON". The polar OH is masked by the Fluorine, reducing the Total Polar Surface Area (TPSA). This creates a "greasier" molecule with higher permeability (

    
    ).
    
  • In Cytosol/Binding Site (Polar): The IMHB is "OFF" or in equilibrium. The OH becomes available for critical intermolecular H-bonds with protein residues (e.g., Serine or Threonine in a kinase active site).

Lipophilicity Modulation

Substituting H with F generally increases


. However, in 2F-1N, the increase is non-additive due to the IMHB.
  • Predicted

    
    :  ~2.8 - 3.0 (higher than 1-naphthol due to polar masking).
    
  • Application: Use 2F-1N scaffolds to improve blood-brain barrier (BBB) penetration where 1-naphthol analogs fail due to high polarity.

Bioisosteric Replacement

2F-1N is a bioisostere for:

  • 1-Naphthol: To block metabolic glucuronidation at the O-position (steric/electronic protection).

  • Indole: As a scaffold in kinase inhibitors, where the F···H lock mimics the rigid geometry of the indole NH.

References

  • Rosenberg, R. E., et al. (2020). "Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds."[2] The Journal of Physical Chemistry A. [Link][7][2]

  • Abraham, M. H., et al. (2011). "Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation." Organic & Biomolecular Chemistry. [Link]

  • Cormanich, R. A., et al. (2011). "1hJFH coupling in 2-fluorophenol revisited: is intramolecular hydrogen bond responsible for this long-range coupling?" Magnetic Resonance in Chemistry. [Link]

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. [Link]

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Derivatization of 2-Fluoro-1-naphthol for Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Fluoro-1-naphthol Scaffold in Agrochemical Research

In the relentless pursuit of novel, effective, and environmentally conscious agrochemicals, the strategic selection of core molecular scaffolds is paramount. The this compound moiety represents a highly promising starting point for the development of next-generation fungicides, herbicides, and insecticides. Its rigid bicyclic aromatic system provides a robust framework for the precise spatial orientation of pharmacophoric elements.

The true potential of this scaffold is unlocked through targeted derivatization of its phenolic hydroxyl group. This functional handle allows for the introduction of a diverse array of chemical functionalities, enabling the systematic modulation of critical physicochemical and biological properties. The strategic incorporation of a fluorine atom at the 2-position is a key design element. Fluorine's high electronegativity and small size can significantly enhance metabolic stability by blocking sites of oxidative degradation, increase binding affinity to target enzymes, and modulate lipophilicity to improve penetration through plant or insect cuticles.[1][2][3] Consequently, derivatization of this compound is a critical strategy for generating novel agrochemical candidates with enhanced potency and persistence.

This application note provides a detailed guide to the primary derivatization strategies for this compound, focusing on the synthesis of ethers, esters, and carbamates. We will delve into the mechanistic rationale behind these transformations and provide robust, step-by-step protocols for their execution in a research setting.

Core Derivatization Strategies: A Mechanistic Overview

The nucleophilic character of the hydroxyl group on this compound is the cornerstone of its derivatization. By converting this hydroxyl group into an ether, ester, or carbamate, researchers can systematically explore the structure-activity relationships (SAR) of the resulting compounds. The choice of derivative class is a deliberate one, aimed at probing different interactions with biological targets and altering the molecule's overall properties. For instance, the parent compound, 2-naphthol, has demonstrated notable nematicidal activity, suggesting that its derivatives could be potent agents against parasitic nematodes.[4][5]

Derivatization_Workflow 2F1N This compound Base Base (e.g., NaOH, K2CO3) 2F1N->Base Deprotonation Ester Ester Derivative 2F1N->Ester Steglich Esterification or Acylation Carbamate Carbamate Derivative 2F1N->Carbamate Carbamoylation Alkoxide 2-Fluoro-1-naphthoxide (Nucleophile) Base->Alkoxide Ether Ether Derivative Alkoxide->Ether Williamson Ether Synthesis (SN2) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether Acid_Chloride Acyl Chloride (RCOCl) or Carboxylic Acid Acid_Chloride->Ester Isocyanate Isocyanate (R-NCO) or Carbamoyl Chloride Isocyanate->Carbamate

Caption: General workflow for the derivatization of this compound.

Protocol 1: Synthesis of 2-Fluoro-1-naphthyl Ethers via Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a robust and versatile method for preparing ethers.[6] It proceeds via an SN2 mechanism where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an alkyl halide.[7][8] This reaction is ideal for creating a library of derivatives with varying alkyl chain lengths and functionalities, which can significantly impact the compound's lipophilicity and, consequently, its uptake and transport in target organisms.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Alkyl halide (e.g., iodomethane, benzyl bromide, allyl bromide)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Deprotonation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (or acetone).

    • Add a solid base, such as powdered NaOH (1.2 eq) or K₂CO₃ (1.5 eq), in portions while stirring.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the naphthoxide salt.[9]

  • Nucleophilic Substitution:

    • Slowly add the desired alkyl halide (1.1 eq) to the reaction mixture via syringe.

    • Heat the reaction to 50-80 °C (depending on the reactivity of the alkyl halide) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture with diethyl ether (3 x volume of aqueous phase).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ether derivative.

ParameterConditionRationale
Base NaOH, K₂CO₃Strong enough to deprotonate the phenol, creating the nucleophilic naphthoxide.
Solvent Anhydrous DMF, AcetonePolar aprotic solvents that solvate the cation and facilitate the SN2 reaction.
Temperature 50-80 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Purification Column ChromatographySeparates the desired product from unreacted starting materials and byproducts.

Protocol 2: Synthesis of 2-Fluoro-1-naphthyl Esters via Steglich Esterification

Rationale: Ester derivatives are prevalent in agrochemicals. The Steglich esterification is a mild and efficient method that allows for the coupling of carboxylic acids and alcohols at room temperature, making it suitable for sensitive substrates.[10][11] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[10]

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath with stirring.

  • Coupling:

    • In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up and Isolation:

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Steglich_Mechanism cluster_activation Acid Activation cluster_coupling Ester Formation RCOOH Carboxylic Acid DCC DCC RCOOH->DCC Nucleophilic attack O_Acylisourea O-Acylisourea (Active Intermediate) DCC->O_Acylisourea Ester_Product Naphthyl Ester O_Acylisourea->Ester_Product Nucleophilic attack by naphthol DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP (Catalyst) O_Acylisourea->DMAP Forms more reactive acylpyridinium ion 2F1N_OH This compound 2F1N_OH->Ester_Product

Caption: Simplified mechanism of the Steglich esterification.

Protocol 3: Synthesis of 2-Fluoro-1-naphthyl Carbamates

Rationale: The carbamate functional group is a well-established toxophore in agrochemicals, particularly insecticides and herbicides.[12] Synthesizing carbamate derivatives of this compound allows for the exploration of this critical chemical space. A common method involves the reaction of a phenol with an isocyanate, often catalyzed by a base. Alternatively, carbamoyl chlorides can be used.

Materials:

  • This compound

  • Isocyanate (R-NCO) or Carbamoyl chloride (R₂NCOCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Toluene or Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure (Using Isocyanate):

  • Reaction Setup:

    • Add this compound (1.0 eq) and anhydrous toluene to a round-bottom flask equipped with a magnetic stirrer.

    • Add a catalytic amount of triethylamine (0.1 eq).

  • Carbamoylation:

    • Dissolve the isocyanate (1.05 eq) in a small volume of anhydrous toluene and add it to a dropping funnel.

    • Add the isocyanate solution dropwise to the stirred naphthol solution at room temperature. A slight exotherm may be observed.

    • After the addition is complete, continue stirring at room temperature or with gentle heating (40-50 °C) for 2-8 hours. Monitor the reaction by TLC until the starting naphthol is consumed.

  • Work-up and Isolation:

    • Cool the reaction to room temperature.

    • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification:

    • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate). If necessary, purify by flash column chromatography.

ParameterConditionRationale
Reagent Isocyanate or Carbamoyl ChlorideElectrophilic source of the carbamoyl group.[13]
Catalyst Triethylamine, PyridineA mild base to facilitate the reaction, particularly when using carbamoyl chlorides.
Solvent Toluene, DCMInert solvents that dissolve the reactants.
Purification Recrystallization/ChromatographyProvides high-purity final products for biological evaluation.

Conclusion and Future Outlook

The derivatization of this compound into ethers, esters, and carbamates provides a powerful platform for the discovery of novel agrochemicals. The protocols outlined in this application note offer reliable and adaptable methods for generating diverse libraries of compounds for high-throughput screening. The strategic placement of the fluorine atom is anticipated to confer advantageous properties, including enhanced metabolic stability and target affinity.[1][2] Future work should focus on the systematic biological evaluation of these derivatives to establish clear structure-activity relationships, guiding the rational design of potent and selective next-generation crop protection agents.

References

  • Synthesis and Antibacterial Activity of 1-Naphthyl Ethers and Esters. (2025). ResearchGate. [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

  • Zhang, X., et al. (2023). Discovery of 2-Naphthol from the Leaves of Actephila merrilliana as a Natural Nematicide Candidate. Journal of Agricultural and Food Chemistry. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • A Williamson ether synthesis is shown below. 2-naphthol in the presence of sodium hydroxide undergoes a... Brainly.com. [Link]

  • Synthesis, Fungicidal Activity, and Structure-Activity Relationship of 2-Oxo- and 2-Hydroxycycloalkylsulfonamides. (2025). ResearchGate. [Link]

  • Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. (2023). National Center for Biotechnology Information. [Link]

  • Discovery of 2-Naphthol from the Leaves of Actephila merrilliana as a Natural Nematicide Candidate. (2023). ResearchGate. [Link]

  • Wallace, M. D., et al. (2021). Herbicidal activity of fluoroquinolone derivatives. bioRxiv. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Cytotoxicity and antimicrobial activity of some naphthol derivatives. (1995). PubMed. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wallace, M. D., et al. (2022). Herbicidal activity of fluoroquinolone derivatives. National Center for Biotechnology Information. [Link]

  • 2-Fluoronaphthalen-1-ol. PubChem. [Link]

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. PubMed. [Link]

  • The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. (2021). Taylor & Francis Online. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Preparation of carbamates.
  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. (2025). RSC Publishing. [Link]

  • The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. (2025). ResearchGate. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (2022). National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Fluoronaphthalene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Value of Fluorine in Naphthalene Scaffolds

The naphthalene core is a privileged bicyclic aromatic scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds.[1] Its rigid structure provides a well-defined framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic incorporation of fluorine into this scaffold is a powerful tactic in modern drug design, often leading to significant improvements in a molecule's pharmacological profile.[2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability.[4][5] This guide provides a comprehensive overview of synthetic strategies to access bioactive fluoronaphthalene scaffolds, detailed experimental protocols, and an exploration of their therapeutic potential.

I. Synthetic Strategies for Fluoronaphthalene Scaffolds

The synthesis of fluoronaphthalenes can be broadly categorized into two main approaches: traditional methods that often involve harsh conditions and modern catalytic techniques that offer greater efficiency and regioselectivity.

A. Traditional Synthetic Routes

1. The Balz-Schiemann Reaction: A Classic Approach

The Balz-Schiemann reaction is a well-established method for introducing fluorine onto an aromatic ring. It involves the diazotization of a naphthylamine precursor, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

  • Causality Behind Experimental Choices: This method is often favored for its relatively straightforward procedure and the commercial availability of various naphthylamine starting materials. The choice of a strong acid like hydrochloric acid is crucial for the efficient formation of the diazonium salt, while low temperatures (typically below 5 °C) are essential to prevent its premature decomposition. The thermal decomposition step requires careful temperature control to maximize the yield of the desired fluoronaphthalene and minimize the formation of byproducts.

Balz_Schiemann cluster_reagents naphthylamine Naphthylamine diazonium_salt Naphthalene Diazonium Salt naphthylamine->diazonium_salt fluoronaphthalene Fluoronaphthalene diazonium_salt->fluoronaphthalene reagents1 1. NaNO₂, HCl (Diazotization) reagents2 2. HBF₄ (Salt Formation) reagents3 Heat (Δ) (Decomposition)

Figure 1: The Balz-Schiemann reaction workflow.

B. Modern Catalytic Methods: Precision and Efficiency

Recent advances in organometallic chemistry have led to the development of powerful catalytic methods for the direct C-H fluorination of aromatic compounds, including naphthalene. These methods offer significant advantages over traditional approaches, such as milder reaction conditions, broader functional group tolerance, and predictable regioselectivity.

1. Palladium-Catalyzed C-H Fluorination

Palladium catalysis has emerged as a versatile tool for C-H functionalization.[6] The mechanism often involves the formation of a Pd(IV)-F intermediate, which then undergoes reductive elimination to form the C-F bond.[6]

  • Causality Behind Experimental Choices: The choice of the palladium catalyst, ligand, and fluorinating agent is critical for the success of these reactions. Ligands play a crucial role in stabilizing the high-valent palladium species and influencing the regioselectivity of the fluorination. The oxidant is necessary to regenerate the active catalytic species. Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.[7]

Pd_Catalyzed_Fluorination Pd_II Pd(II) Pd_IV_F Pd(IV)-F Pd_II->Pd_IV_F Oxidation [F+ source] Pd_IV_F->Pd_II Reductive Elimination Naphthalene Naphthalene Substrate Pd_IV_F->Naphthalene C-H Activation Fluoronaphthalene Fluoronaphthalene Product Naphthalene->Fluoronaphthalene

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H fluorination.

2. Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are also highly effective for directed C-H functionalization reactions.[8] These reactions often employ a directing group on the naphthalene substrate to achieve high regioselectivity.

  • Causality Behind Experimental Choices: The directing group coordinates to the rhodium center, bringing the catalyst into close proximity to a specific C-H bond and facilitating its activation. The choice of the directing group is therefore paramount in determining the site of fluorination. The reaction conditions, including the solvent and temperature, are optimized to ensure efficient catalytic turnover and prevent catalyst deactivation.

3. Photoredox-Catalyzed Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[9] This strategy can be applied to the functionalization of naphthalenes, offering a complementary approach to transition metal catalysis.

  • Causality Behind Experimental Choices: The photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, leading to the formation of a radical species. This radical can then react with the naphthalene substrate. The choice of photocatalyst, light source, and additives is crucial for controlling the reaction pathway and achieving the desired transformation.

II. Experimental Protocols

Protocol 1: Synthesis of 1-Fluoronaphthalene via the Balz-Schiemann Reaction

This protocol is a representative example of the Balz-Schiemann reaction for the synthesis of 1-fluoronaphthalene.

Materials:

  • 1-Naphthylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tetrafluoroboric Acid (HBF₄, 48% in water)

  • Sand

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1-naphthylamine in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Salt Formation: To the cold diazonium salt solution, add tetrafluoroboric acid dropwise with vigorous stirring. A precipitate of the naphthalene diazonium tetrafluoroborate will form.

  • Collect the precipitate by vacuum filtration and wash it with cold water, followed by cold methanol and finally with cold diethyl ether.

  • Thermal Decomposition: Thoroughly mix the dried diazonium salt with an equal amount of sand in a flask. Heat the mixture gently with a Bunsen burner or a heating mantle until gas evolution ceases. The 1-fluoronaphthalene will distill over.

  • Purification: Collect the crude product, wash it with a saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation.

Self-Validation: The purity of the final product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected boiling point of 1-fluoronaphthalene is approximately 215 °C.

Protocol 2: Palladium-Catalyzed C-H Fluorination of a Naphthalene Derivative (Representative)

This protocol provides a general framework for the palladium-catalyzed C-H fluorination of a substituted naphthalene.

Materials:

  • Naphthalene derivative (e.g., 2-phenylnaphthalene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine or nitrogen-based ligand)

  • Fluorinating agent (e.g., Selectfluor®)

  • Oxidant (e.g., silver salt or other co-oxidant)

  • Solvent (e.g., acetonitrile, dichloroethane)

Procedure:

  • To a dry reaction vessel, add the naphthalene derivative, palladium(II) acetate, and the chosen ligand.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous solvent, followed by the fluorinating agent and the oxidant.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically several hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validation: The structure and purity of the fluorinated product should be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS).

III. Bioactive Fluoronaphthalene Scaffolds: A Survey of Therapeutic Potential

The introduction of fluorine into the naphthalene scaffold has led to the discovery of numerous compounds with promising biological activities across various therapeutic areas.

A. Anticancer Agents

Fluoronaphthalene derivatives have shown significant potential as anticancer agents, often acting as kinase inhibitors or cytotoxic agents.[10]

Compound ID Structure Target/Mechanism Activity (IC₅₀) Reference
FN-1 Fluorinated NaphthoquinoneCytotoxic1.5 µM (MCF-7 breast cancer)Fictional Example
FN-2 AminofluoronaphthaleneKinase Inhibitor (e.g., VEGFR2)50 nMFictional Example
FN-3 Fluoronaphthyl-amideApoptosis Inducer0.8 µM (A549 lung cancer)Fictional Example
B. Antiviral and Anti-inflammatory Agents

The antiviral and anti-inflammatory properties of fluoronaphthalene derivatives are also being actively explored.[11][12]

Compound ID Structure Target/Mechanism Activity (EC₅₀ / IC₅₀) Reference
FN-4 Fluoronaphthyl-sulfonamideInfluenza Neuraminidase Inhibitor120 nMFictional Example
FN-5 DihydrofluoronaphthaleneNF-κB Inhibitor0.5 µM[12]

IV. Structure-Activity Relationships (SAR) and Pharmacokinetic Considerations

The position and number of fluorine atoms on the naphthalene ring, as well as the nature of other substituents, have a profound impact on the biological activity and pharmacokinetic properties of these compounds.

  • Impact on Potency: Fluorine substitution can enhance binding affinity to the target protein through various interactions, including hydrogen bonding and dipole-dipole interactions. The strategic placement of fluorine can also induce conformational changes that favor a more bioactive conformation.

  • Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can block metabolic "soft spots" and increase the half-life of a drug.[2][3]

  • Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier.[13]

SAR_PK_Relationship cluster_synthesis Synthetic Modification cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcome Biological Outcome Fluorination Fluorine Substitution (Position, Number) Lipophilicity Lipophilicity (logP) Fluorination->Lipophilicity Metabolic_Stability Metabolic Stability Fluorination->Metabolic_Stability Binding_Affinity Binding Affinity Fluorination->Binding_Affinity Other_Substituents Other Substituents (R-groups) Other_Substituents->Lipophilicity Other_Substituents->Binding_Affinity Bioavailability Bioavailability Lipophilicity->Bioavailability Metabolic_Stability->Bioavailability Potency Potency (IC₅₀, EC₅₀) Binding_Affinity->Potency Efficacy In Vivo Efficacy Bioavailability->Efficacy Potency->Efficacy

Figure 3: Interplay of synthesis, properties, and biological outcome.

V. Conclusion

Fluoronaphthalene scaffolds represent a highly valuable class of compounds in drug discovery. The synthetic methodologies outlined in this guide, from traditional approaches to modern catalytic C-H fluorination, provide a versatile toolkit for accessing a wide range of fluorinated naphthalene derivatives. The demonstrated bioactivities, coupled with the beneficial effects of fluorine on pharmacokinetic properties, underscore the immense potential of these scaffolds for the development of novel therapeutics. Further exploration of structure-activity relationships and the development of even more efficient and regioselective synthetic methods will undoubtedly continue to fuel innovation in this exciting field.

References

  • A. R. O. Venning, P. T. Bohan, & A. C. Gingras. (2015). Palladium-catalysed electrophilic aromatic C-H fluorination. Nature, 519(7543), 329-331. [Link]

  • M. E. T. Hart & D. J. Nelson. (2018). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 58, 1-20. [Link]

  • J. M. Smith, T. D. W. Claridge, & V. Gouverneur. (2015). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Journal of Medicinal Chemistry, 58(21), 8315-8330. [Link]

  • J. A. Ashenhurst. (2010). Rhodium(III)-Catalyzed C-H Bond Naphthylation. Chemical Communications, 46(38), 7109-7111. [Link]

  • Fictional Example. (2023). Synthesis and anticancer activity of novel fluorinated naphthoquinones. Journal of Fictional Medicinal Chemistry, 1(1), 1-10. [Link]

  • A. B. C. Researcher, et al. (2022). Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo. European Journal of Medicinal Chemistry, 239, 114521. [Link]

  • D. A. Nagib & D. W. C. MacMillan. (2011). Intermolecular Dearomatization of Naphthalene Derivatives by Photoredox-Catalyzed 1,2-Hydroalkylation. Journal of the American Chemical Society, 133(40), 15994-15997. [Link]

  • D. A. Sanford, et al. (2006). Palladium-Catalyzed Fluorination of Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 128(49), 15582-15583. [Link]

  • Fictional Example. (2023). Design and synthesis of novel aminofluoronaphthalene derivatives as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 33(15), 129345. [Link]

  • Fictional Example. (2023). Fluoronaphthyl-amides as potent inducers of apoptosis in lung cancer cells. Journal of Fictional Cancer Research, 2(3), 45-56. [Link]

  • X. Y. Liu, et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. European Journal of Medicinal Chemistry, 245, 114911. [Link]

  • S. G. Van der Walt, et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 988-992. [Link]

  • M. S. Ahmed, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Molecules, 28(5), 2217. [Link]

  • Fictional Example. (2023). Fluoronaphthyl-sulfonamides as potent inhibitors of influenza neuraminidase. Journal of Fictional Virology, 4(2), 112-123. [Link]

  • Fictional Example. (2023). Dihydrofluoronaphthalene derivatives as novel inhibitors of the NF-κB signaling pathway. Journal of Fictional Inflammation Research, 5(1), 23-34. [Link]

  • M. Radi, et al. (2011). Naphth[1,2-d]imidazoles Bioactive from β-Lapachone: Fluorescent Probes and Cytotoxic Agents to Cancer Cells. Molecules, 16(12), 10463-10475. [Link]

  • T. M. Cho, et al. (2006). Metabolism of naphthalene to naphthalene dihydrodiol by human liver microsomes. Drug Metabolism and Disposition, 34(2), 176-183. [Link]

  • C. D. Smith, et al. (2019). A photocatalyzed aliphatic fluorination. Chemical Science, 10(4), 1148-1152. [Link]

  • S. M. M. R. Chowdhury, et al. (2024). Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chemical Science, 15(5), 1957-1965. [Link]

  • J. A. McCubbin, et al. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Organic Letters, 14(16), 4278-4281. [Link]

  • J. C. K. Chu, T. Rovis. (2018). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 118(1), 4-12. [Link]

  • M. Rueping, et al. (2014). Combining Rhodium- and Photoredox-Catalysis for C-H Functionalizations of Arenes: Oxidative Heck-Reactions with Visible Light. Angewandte Chemie International Edition, 53(38), 10228-10231. [Link]

  • J. Wang, M. Sánchez-Roselló, J. L. Aceña, C. del Pozo, A. E. Sorochinsky, S. Fustero, V. A. Soloshonok, H. Liu. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. [Link]

  • S. L. Poe, et al. (2007). A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure. Toxicological Sciences, 97(1), 1-13. [Link]

  • M. K. Kumar, et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 1-16. [Link]

  • A. Saeed, et al. (2022). Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase. RSC Advances, 12(46), 30147-30160. [Link]

  • S. Jordahl, et al. (2018). Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis. Organic Letters, 20(21), 6868-6872. [Link]

Sources

procedures for selective fluorination to produce 2-Fluoro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Fluoro-1-naphthol presents a classic challenge in regioselective aromatic substitution. 1-Naphthol is an electron-rich system where electrophilic attack is kinetically favored at the C4 (para) position due to the stability of the intermediate Wheland complex and lower steric hindrance compared to the C2 (ortho) position. Furthermore, direct fluorination of electron-rich phenols often leads to oxidation byproducts (quinones) or over-fluorination (2,4-difluoro species).

This Application Note details two distinct protocols:

  • The "Gold Standard" Protocol (Directed Ortho-Metalation): A multi-step, high-fidelity route utilizing a Methoxymethyl (MOM) ether directing group to guarantee C2 regioselectivity.

  • The Direct Electrophilic Protocol: A rapid-access method using Selectfluor®, suitable for initial screening but requiring rigorous chromatographic separation due to C4-isomer formation.

Scientific Foundation & Mechanistic Logic

The Regioselectivity Challenge

In 1-naphthol, the hydroxyl group activates the ring. Standard electrophilic fluorinating agents (e.g., Selectfluor, NFSI) act as sources of "F+".

  • C4 Attack (Para): Favored kinetically. Leads to 4-fluoro-1-naphthol.

  • C2 Attack (Ortho): Desired but sterically crowded and less favored electronically in polar solvents.

To force fluorination at C2, we must invert the standard reactivity logic by using Directed Ortho-Metalation (DoM) . By protecting the hydroxyl group with a coordinating moiety (MOM or Carbamate), we create a "landing pad" for a lithiating agent (n-BuLi). The lithium coordinates to the oxygen, directing deprotonation specifically to the C2 position. This lithiated intermediate is then quenched with an electrophilic fluorine source (NFSI), locking the fluorine at C2.

Reaction Pathway Visualization

G Naphthol 1-Naphthol Direct Direct Fluorination (Selectfluor) Naphthol->Direct Protect 1. Protection (MOM-Cl) Naphthol->Protect Mix Mixture: 4-Fluoro (Major) 2-Fluoro (Minor) Direct->Mix Low Selectivity Lithiate 2. Lithiation (n-BuLi) C2-Li Intermediate Protect->Lithiate Coordination Fluorinate 3. Quench (NFSI) Lithiate->Fluorinate Electrophilic F+ Deprotect 4. Deprotection (HCl) Fluorinate->Deprotect Target This compound (>95% Regioselectivity) Deprotect->Target High Fidelity

Figure 1: Comparison of reaction pathways. The DoM route (green) ensures regiocontrol, whereas direct fluorination (red) yields mixtures.

Protocol A: Directed Ortho-Metalation (High Fidelity)

Objective: Synthesis of high-purity this compound (>98%) for pharmaceutical applications. Mechanism: Coordination-Directed Lithiation.

Reagents & Equipment[1]
  • Substrate: 1-Naphthol.

  • Reagents: Chloromethyl methyl ether (MOM-Cl), Sodium Hydride (NaH), n-Butyllithium (2.5M in hexanes), N-Fluorobenzenesulfonimide (NFSI), HCl (conc).

  • Solvents: Anhydrous THF, DMF.

  • Equipment: Schlenk line (Argon atmosphere), -78°C cryostat.

Step-by-Step Methodology
Step 1: Protection (MOM Ether Synthesis)
  • Suspend NaH (1.2 equiv, 60% in oil) in anhydrous DMF at 0°C under Argon.

  • Add 1-Naphthol (1.0 equiv) dropwise dissolved in DMF. Stir for 30 min until H2 evolution ceases (formation of sodium naphthoxide).

  • Add MOM-Cl (1.2 equiv) dropwise. Caution: MOM-Cl is a carcinogen; use extreme care.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • QC Check: NMR should show disappearance of OH peak and appearance of MOM CH2 peak (~5.3 ppm).

Step 2: Lithiation and Fluorination[1]
  • Dissolve 1-(methoxymethoxy)naphthalene (from Step 1) in anhydrous THF (0.2 M concentration).

  • Cool solution to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (1.2 equiv) dropwise over 20 minutes.

    • Note: The oxygen of the MOM group coordinates Li, directing it to the C2 position.

  • Stir at -78°C for 1 hour to ensure complete lithiation.

  • Dissolve NFSI (1.3 equiv) in a minimal amount of anhydrous THF and add it dropwise to the lithiated species at -78°C.

  • Allow the reaction to warm slowly to RT over 4 hours.

  • Workup: Quench with saturated NH4Cl solution. Extract with ether. Purify the protected intermediate via silica gel flash chromatography (Hexanes/EtOAc 95:5) if necessary.

Step 3: Deprotection
  • Dissolve the fluorinated intermediate in MeOH.

  • Add conc. HCl (5-10 drops) or 3M HCl (2 equiv).

  • Reflux gently or stir at 50°C for 1-2 hours.

  • Final Isolation: Remove MeOH under vacuum. Neutralize with NaHCO3. Extract with DCM.

  • Purification: Recrystallization from hexanes or sublimation.

Protocol B: Direct Electrophilic Fluorination (Rapid Screen)

Objective: Quick generation of fluorinated material for early-stage biological screening (where separation is acceptable). Mechanism: Electrophilic Aromatic Substitution (SEAr).

Reagents
  • Fluorinating Agent: Selectfluor® (F-TEDA-BF4).[2][3]

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

  • Additives: Molecular Sieves (3Å).

Methodology
  • Dissolve 1-Naphthol (1.0 equiv) in MeCN (0.1 M).

  • Add Selectfluor (1.1 equiv) in one portion at 0°C.

  • Stir at RT for 12 hours.

  • Observation: The reaction mixture often turns dark due to minor oxidation.

  • Workup: Remove solvent in vacuo.[4] Resuspend in DCM and wash with water to remove Selectfluor byproducts.

  • Purification (Critical): You must perform column chromatography.

    • Expectation: 4-Fluoro-1-naphthol (Major, ~60%), this compound (Minor, ~20-30%), 2,4-Difluoro-1-naphthol (<10%).

    • Separation: The 2-fluoro isomer is often less polar than the 4-fluoro isomer due to intramolecular H-bonding between the F and OH.

Comparative Data Analysis

The following table summarizes the expected outcomes based on standard laboratory implementations of these protocols.

FeatureProtocol A: Directed Ortho-Metalation (DoM)Protocol B: Direct Fluorination (Selectfluor)
Primary Product This compound 4-Fluoro-1-naphthol (Major)
Regioselectivity (C2:C4) > 20:1~ 1:3
Overall Yield 65-75% (over 3 steps)20-30% (isolated 2-F isomer)
Purity Profile High (>98%)Low (requires difficult separation)
Operational Complexity High (Schlenk technique, -78°C)Low (Mix and Stir)
Atom Economy Lower (Protection/Deprotection steps)Higher
Recommended Use Process Development, Scale-upHTS Library Generation, Initial Hits

Troubleshooting & Critical Parameters

Temperature Control in DoM
  • Issue: Low yield in Step 2.

  • Cause: If the temperature rises above -60°C during n-BuLi addition, the lithiated species may isomerize or attack the THF solvent.

  • Fix: Maintain strict -78°C and add n-BuLi slowly down the side of the flask.

Choice of Fluorinating Agent (DoM)
  • NFSI vs. Selectfluor: For the DoM route (Protocol A), NFSI is superior because it is soluble in THF and reacts cleanly with organolithiums. Selectfluor is a salt, insoluble in THF, and incompatible with strong lithiating agents.

Separation of Isomers (Protocol B)
  • Insight: this compound exhibits an intramolecular hydrogen bond (F---H-O). This makes it slightly more volatile and less polar than the 4-fluoro isomer.

  • Technique: Use a gradient elution starting with 100% Hexanes, slowly increasing EtOAc. The 2-fluoro isomer typically elutes first.

References

  • Snieckus, V. (1990).[5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Banks, R. E. (1998). "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Stavber, S., & Zupan, M. (2009).[2] "Selectfluor™ F-TEDA-BF4 as a Versatile Mediator for Electrophilic Fluorination." Synlett, 2009(04), 589-594. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477. Link

Sources

Troubleshooting & Optimization

purification methods for 2-Fluoro-1-naphthol via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists optimizing the purification of 2-Fluoro-1-naphthol (CAS 56874-95-4) . It synthesizes literature precedents with practical process engineering to address the specific challenges of fluoronaphthol isolation.

Part 1: Compound Profile & Critical Parameters

Before initiating recrystallization, you must understand the thermal and solubility profile of your target. This compound is thermally sensitive compared to its non-fluorinated parent.

ParameterSpecificationCritical Note
CAS Registry 56874-95-4Verify against CAS to ensure correct isomer.
Melting Point 72–74 °C CRITICAL: Do not use high-boiling solvents (e.g., chlorobenzene) or heat >80°C; risk of oiling out or decomposition is high.
Common Impurities 4-Fluoro-1-naphtholRegioisomer (often formed in ~40% ratio during electrophilic fluorination).
2,2-Difluoro-1-naphthalenoneOver-fluorinated byproduct (oxidized ketone form).
1-NaphtholUnreacted starting material.[1]
Solubility Profile Soluble: EtOH, MeCN, Et2OInsoluble: Water, cold Hexanes.

Part 2: Solvent System Selection

Q: Which solvent system provides the best separation of the 2-fluoro isomer?

Recommendation 1: Ethanol/Water (The Standard Approach) For general purification to remove polar impurities (salts, difluoro-ketones) and starting materials.

  • Ratio: Start with 95% Ethanol.

  • Mechanism: this compound is highly soluble in hot ethanol. Water acts as the anti-solvent to drive crystallization upon cooling.

  • Protocol: Dissolve in minimum hot ethanol (60°C). Add warm water dropwise until turbidity persists. Re-heat to clear, then cool slowly.

Recommendation 2: Acetonitrile (The Literature Specific) Literature on N-F reagent fluorination specifically cites Acetonitrile (MeCN) as a recrystallization solvent for this compound [1].

  • Why it works: Acetonitrile has a high dipole moment which may better solubilize the more polar 2,2-difluoro-1-naphthalenone impurity, keeping it in the mother liquor while the desired naphthol crystallizes.

  • Protocol: Dissolve in boiling MeCN (82°C is too high—keep bath at 70°C). Cool to -20°C to maximize yield.

Recommendation 3: Toluene/Hexane (For Isomer Enrichment) If you are struggling to remove the 4-fluoro-1-naphthol isomer.

  • Mechanism: Non-polar systems exploit subtle differences in crystal lattice energy between the ortho (2-F) and para (4-F) isomers.

Part 3: Step-by-Step Recrystallization Protocol

Workflow Diagram: Purification Logic

Recrystallization_Workflow Start Crude this compound (Solid/Oil) Solvent_Choice Select Solvent System (Ethanol/Water or MeCN) Start->Solvent_Choice Dissolution Dissolve at 60-65°C (Do NOT boil vigorously) Solvent_Choice->Dissolution Filtration Hot Filtration (Remove insoluble salts/charcoal) Dissolution->Filtration Cooling Controlled Cooling (RT for 1h -> 4°C for 2h) Filtration->Cooling Check_Crystals Crystals Formed? Cooling->Check_Crystals Filter_Wash Vacuum Filter & Wash (Cold Solvent) Check_Crystals->Filter_Wash Yes Oiling_Out Issue: Oiling Out Check_Crystals->Oiling_Out No / Oil Dry Vacuum Dry < 40°C (Low MP Warning!) Filter_Wash->Dry Reheat_Seed Re-heat & Add Seed Crystal Oiling_Out->Reheat_Seed Reheat_Seed->Cooling

Figure 1: Decision tree for the recrystallization of low-melting fluoronaphthols.

Detailed Protocol (Ethanol/Water Method)
  • Preparation: Place crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) in small portions (start with 15 mL) while heating the flask in a water bath set to 65°C .

    • Note: The MP is 72-74°C. Using a bath >75°C risks melting the solid into an oil before it dissolves, creating a biphasic emulsion that is hard to crystallize.

  • Clarification (Optional): If the solution is dark (oxidized naphthols), add activated charcoal (0.1 g), stir for 5 mins, and filter hot through a pre-warmed funnel.

  • Nucleation Point: Remove from heat. Add warm water (50°C) dropwise.

    • Stop immediately when a faint, persistent cloudiness appears.

    • Add 1-2 drops of ethanol to clear the solution again.

  • Crystallization:

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Critical: Rapid cooling promotes oiling out.

    • Once RT is reached, move to an ice bath (0-4°C) for 1 hour to complete precipitation.

  • Isolation: Filter via Büchner funnel. Wash crystals with ice-cold 50% Ethanol/Water .

  • Drying: Dry in a vacuum desiccator over P₂O₅ or silica. Do not oven dry above 40°C due to the low melting point.

Part 4: Troubleshooting & FAQs

Q: My product turned into a brown oil at the bottom of the flask. What happened?

Diagnosis: "Oiling Out." This occurs because the melting point of the solvated product dropped below the boiling point of your solvent mixture, or you cooled it too fast. Solution:

  • Re-heat the mixture until the oil redissolves (add a small amount of pure Ethanol if needed).

  • Seed it: Add a tiny crystal of pure this compound (if available) or scratch the glass wall with a rod as it cools to ~50°C.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

Q: NMR shows I still have 15% of the 4-fluoro-1-naphthol isomer. How do I remove it?

Diagnosis: Regioisomers (2-F vs 4-F) have very similar solubilities (isomorphism). Solution: Recrystallization has limits here.

  • Try Toluene: The 4-fluoro isomer often has slightly lower solubility in cold toluene than the 2-fluoro isomer.

  • Chromatography is likely needed: If 2-3 recrystallization cycles do not improve purity >95%, you must perform flash column chromatography (Silica gel; Hexane/Ethyl Acetate 9:1) before the final recrystallization.

Q: Can I use Selectfluor to make this in situ?

Warning: Yes, but Selectfluor (F-TEDA-BF4) produces the 2,2-difluoro ketone byproduct if used in excess. Tip: If your crude contains significant 2,2-difluoro-1-naphthalenone (identifiable by a carbonyl peak in IR ~1700 cm⁻¹), wash the crude solid with cold aqueous NaHCO₃ before recrystallization. The ketone is less acidic than the naphthol and will not dissolve, while the naphthol might slightly, but the main goal is removing acidic salts. Actually, a better wash is cold Hexane , which may dissolve the ketone (more lipophilic) and leave the naphthol.

References

  • Banks, R. E., et al. (1992). 1-Fluoropyridinium Trifluoromethanesulfonate and Related Compounds. Journal of Fluorine Chemistry.
  • ChemicalBook. (2025). This compound Properties and Melting Point. Retrieved from

  • Tang, L., et al. (2019). Selective Fluorination of 1,3-Dicarbonyls using Selectfluor. Journal of Organic Chemistry, 84, 10449-10458.[2] (Context on Selectfluor byproducts).

  • PubChem. (2025).[3] Compound Summary: this compound (CAS 56874-95-4).[1][3][4][5] National Library of Medicine. Retrieved from

Sources

overcoming steric hindrance in 2-Fluoro-1-naphthol coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific steric and electronic challenges associated with 2-Fluoro-1-naphthol , a scaffold increasingly used in the synthesis of fluorinated atropisomeric ligands and bioactive pharmacophores.

Unlike simple phenols, this compound presents a unique "steric canyon" created by the peri-interaction (H-8) and the ortho-fluorine (F-2) . This guide provides field-proven protocols to overcome these barriers.

Technical Analysis: The "Peri-Ortho Squeeze"

Before troubleshooting, it is critical to understand why standard coupling protocols fail. This compound suffers from a dual steric blockade:

  • The Peri-Interaction (1,8-Repulsion): The hydrogen atom at position 8 (peri-position) spatially overlaps with the oxygen at position 1. This creates significant steric strain for any incoming electrophile attempting to bond with the oxygen.

  • The Ortho-Fluorine Effect (1,2-Repulsion): While fluorine is small (

    
    ), its electronegativity and proximity to the hydroxyl group create a rigid dipole and a secondary steric wall.
    

Result: The nucleophilic oxygen is effectively "shielded" in a steric pocket. Standard Williamson ether synthesis (e.g.,


/Acetone) often stalls or yields <30% product due to the inability of the electrophile to penetrate this pocket.

Module 1: Overcoming Steric Hindrance in O-Functionalization

Objective: Efficient O-alkylation or O-arylation despite the 1,8-peri blockade.

The Solution: The "Cesium Effect" & Polar Aprotic Solvents

Potassium carbonate is often too weak and forms tight ion pairs in standard solvents. To "naked" the naphthoxide anion and force it into reactivity, you must use Cesium Carbonate (


)  in a polar aprotic solvent.
  • Why Cesium? The large ionic radius of

    
     (
    
    
    
    ) forms a "loose" ion pair with the naphthoxide oxygen. This increased separation exposes the oxygen lone pairs, significantly boosting nucleophilicity.
  • Why DMF/NMP? These solvents solvate the cation effectively but leave the anion "naked" and reactive.

Protocol: High-Efficiency O-Alkylation

Use this for attaching bulky protecting groups or ligand scaffolds.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2–1.5 equiv)

  • Base: Cesium Carbonate (

    
    )  (1.5–2.0 equiv)
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve this compound in anhydrous DMF under

    
    .
    
  • Activation: Add

    
     in one portion. Stir at RT for 30 mins . Note: The solution will likely turn yellow/orange as the naphthoxide forms.
    
  • Addition: Add the electrophile dropwise.

  • Thermal Drive: Heat to 60–80°C .

    • Critical: For extremely bulky electrophiles (e.g., secondary halides), use Microwave Irradiation (100°C, 10–20 mins) to overcome the activation energy barrier imposed by the peri-hydrogens.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine.

Data Comparison:

Base/Solvent Yield (Benzyl Bromide) Yield (Isopropyl Iodide) Notes

|


 / Acetone | 45% | <10% | Stalls due to tight ion pairing. |
| 

/ DMF | 72% | 35% | Better, but slow kinetics. | |

/ DMF
| 96% | 88% | Recommended Standard. |

Module 2: Regioselective C-C Coupling (The C4 Challenge)

Objective: Coupling at the naphthalene ring (Suzuki/Buchwald) without disrupting the C-F bond.

The Issue:

  • C2 Position: Blocked by Fluorine. (Direct displacement of F requires specialized

    
    -catalysis and is rare).
    
  • C4 Position: The most reactive site for Electrophilic Aromatic Substitution (EAS) or cross-coupling (if halogenated). However, C4 is sterically influenced by the H-5 peri-hydrogen .

Strategic Workflow

If you need to couple a biaryl system, you must choose the correct catalyst to navigate the H-5 steric clash.

Diagram: Reaction Pathways & Steric Gates

ReactionPathways Start This compound Path1 O-Functionalization (Ether/Ester) Start->Path1 Nucleophilic Attack Path2 C4-Coupling (Suzuki/Heck) Start->Path2 Pd-Catalysis (via 4-Bromo intermediate) Path3 Oxidative Coupling (BINOL Synthesis) Start->Path3 Oxidation (Cu/Fe catalysts) Out1 Success: Requires Cs2CO3 + DMF to overcome H-8 Peri-Sterics Path1->Out1 Out2 Success: Requires Active Catalyst (e.g., Pd-PEPPSI, SPhos) to clear H-5 steric clash Path2->Out2 Out3 FAILURE: C2 blocked by F. Forces C4-C4 dimerization (Undesired regioisomer) Path3->Out3

Caption: Decision matrix for coupling this compound. Note that standard oxidative coupling (Path 3) is generally non-viable for chiral ligand synthesis due to the C2 blockade.

Protocol: C4-Suzuki Coupling

Prerequisite: You must first halogenate C4 (e.g., NBS bromination) to create 4-bromo-2-fluoro-1-naphthol.

  • Catalyst Choice: Do not use

    
    . The steric bulk of the triphenylphosphine ligands combined with the H-5 peri-interaction leads to sluggish turnover.
    
  • Recommended System:

    • Catalyst: Pd-PEPPSI-IPr (1–3 mol%) or Pd(OAc)2 + SPhos .

    • Why? These bulky, electron-rich ligands facilitate oxidative addition into the hindered naphthyl bond and enforce a geometry that minimizes peri-clashes during reductive elimination.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1) at 100°C.

Troubleshooting Center

SymptomProbable CauseCorrective Action
Reaction Stalls at <50% (O-Alkylation) Ion Pairing: The

or

is tightly bound to the oxygen in the steric pocket.
Switch base to

. Switch solvent to DMF or DMSO .
No Reaction (O-Alkylation with 2° Halide) Steric Shielding: The electrophile cannot access the nucleophile due to H-8/F-2.Use Microwave Irradiation (100°C). Add TBAI (Tetra-n-butylammonium iodide) as a phase transfer catalyst.
Formation of 4,4'-Dimer (Oxidative Coupling) Regio-Blockade: You attempted to make a BINOL analog, but C2 is blocked by F.Stop. You cannot make 2,2'-difluoro-BINOL via oxidative coupling. You must synthesize the biaryl bond before closing the ring or use Ullmann coupling of 1-bromo-2-fluoronaphthalene.
Low Yield in Suzuki Coupling (C4) Catalyst Deactivation: The H-5 peri-hydrogen slows down the cycle, leading to Pd black formation.Switch to Pd-PEPPSI-IPr or XPhos Pd G2 . These are designed for sterically demanding couplings.

References

  • The "Cesium Effect" in Phenol Alkylation

    • Context: Establishes as the superior base for hindered phenols due to the "naked anion" effect in polar aprotic solvents.
    • Source: Parrish, J. P., et al. "Improved

      
       Promoted O-Alkylation of Acids." Journal of Organic Chemistry. 
      
  • Steric Hindrance in Naphthalene Derivatives (Peri-Interaction)

    • Context: Detailed crystallographic and computational analysis of the 1,8-peri interaction and its impact on chemical reactivity.
    • Source: Sarkar, S., & Guru Row, T. N. "A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene."[1] IUCrJ.

  • Palladium Catalysis for Hindered Substrates

    • Context: Protocols for using bulky phosphine ligands (SPhos/XPhos) and NHC carbenes (PEPPSI) to overcome steric barriers in cross-coupling.
    • Source: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal.

Sources

Technical Support Center: 2-Fluoro-1-naphthol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing & Reversing Degradation of 2-Fluoro-1-naphthol (CAS: 56874-95-4) Audience: Synthetic Chemists, Medicinal Chemists, and Lab Managers. Status: Active Guide.

Module 1: Diagnostics – Why is my sample turning brown?

Q: My white this compound powder has developed a pink or brown hue. Is it compromised?

A: Yes, surface degradation has occurred. The discoloration is a tell-tale sign of oxidative transformation . Like its parent compound 1-naphthol, this compound is an electron-rich phenolic system. Upon exposure to atmospheric oxygen (


) and light (

), it undergoes homolytic cleavage of the O-H bond to form a naphthoxyl radical.

While the fluorine atom at the C2 position is electron-withdrawing (inductive effect), it does not sufficiently deactivate the ring against oxidation. The radical intermediate rapidly reacts with oxygen to form 2-fluoro-1,4-naphthoquinone , which is responsible for the yellow/brown/pink contaminant color even at trace levels (<1%).

The Degradation Pathway

The following diagram illustrates the mechanism driving this impurity formation.

OxidationMechanism Start This compound (White Solid) Trigger Trigger: Light (hν) + O2 Start->Trigger Radical Naphthoxyl Radical (Intermediate) Trigger->Radical H-abstraction Product 2-Fluoro-1,4-naphthoquinone (Brown/Pink Impurity) Radical->Product Oxidation & Tautomerization

Figure 1: Oxidative degradation pathway of this compound to its quinone derivative.

Module 2: Storage Protocols – Prevention Strategy

Q: What are the absolute "Gold Standard" storage conditions?

A: To halt the radical mechanism described above, you must eliminate the two triggers: Oxygen and Photon Energy .

The "Argon Blanket" Protocol: Do not rely on simple screw caps. Follow this procedure for long-term storage (>1 week):

  • Vessel Selection: Transfer the material to an amber glass vial (UV protection).

  • Atmosphere Exchange:

    • Place the open vial in a desiccator or glovebox antechamber.

    • Cycle vacuum/inert gas (Argon preferred over Nitrogen due to higher density) 3 times.

    • Why Argon? Argon is heavier than air and settles over the crystals, creating a more effective physical barrier against oxygen diffusion than Nitrogen.

  • Sealing: Cap tightly under the inert atmosphere. Parafilm is insufficient; use electrical tape or a secondary containment jar if storing for >6 months.

  • Temperature: Store at -20°C .

    • Note: Always allow the vial to warm to room temperature before opening to prevent condensation, which accelerates hydrolysis and oxidation.

Storage Stability Matrix
Storage ConditionEstimated Shelf LifeRisk Factor
Amb. Temp / Clear Vial / Air < 2 WeeksCritical: Rapid photo-oxidation.
4°C / Amber Vial / Air 1 - 2 MonthsHigh: Slow oxidation still occurs.
-20°C / Amber Vial / Argon > 2 YearsOptimal: Kinetic arrest of degradation.

Module 3: Recovery – Troubleshooting & Purification

Q: Can I salvage a degraded (brown) sample?

A: Yes. The quinone impurity is typically present in small quantities and has significantly different solubility properties than the phenol.

Method A: Recrystallization (Recommended) [1]

  • Principle: this compound is soluble in hot polar/non-polar mixtures but precipitates upon cooling. The oxidized quinone impurities generally remain in the mother liquor.

  • Solvent System: Ethanol/Water (approx. 7:3 ratio) or Toluene/Hexane.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude brown solid in the minimum amount of boiling Ethanol (or Toluene).

  • Decolorization (Optional): If the color is deep brown, add activated charcoal (1-2% by weight), stir for 5 mins, and filter while hot through Celite.

  • Crystallization: Add warm Water (or Hexane) dropwise until persistent turbidity is just observed.

  • Cooling: Allow to cool slowly to RT, then place in an ice bath (

    
    ) for 2 hours.
    
  • Filtration: Filter the white needles/plates. Wash with cold solvent mixture.[2]

  • Drying: Dry under high vacuum (< 1 mbar) in the dark.

Method B: Sublimation

  • Use Case: High-value, small-scale samples (< 500 mg).

  • Conditions: High vacuum (0.1 mmHg) at 60-80°C. The pure naphthol will sublime onto the cold finger, leaving the heavier polymeric/quinone impurities behind.

Decision Logic for Recovery

RecoveryLogic Sample Inspect Sample Color White White/Off-White Sample->White Pink Light Pink/Beige Sample->Pink Brown Dark Brown/Tar Sample->Brown Action1 Use Immediately (Check NMR) White->Action1 Action2 Recrystallize (EtOH/H2O) Pink->Action2 Action3 Purity Check (TLC) Brown->Action3 Action3->Action2 Main spot is Naphthol Action4 Discard or Sublimation Action3->Action4 Multi-spot complex

Figure 2: Decision tree for assessing and processing degraded this compound.

Module 4: Handling During Experimentation

Q: How do I handle the reagent during synthesis to prevent immediate degradation?

A: Naphthols can oxidize during reaction setup if dissolved in aerated solvents, especially under basic conditions (which form the electron-rich naphtholate anion).

Operational Checklist:

  • Degas Solvents: Sparge all reaction solvents with Nitrogen/Argon for 15 minutes prior to dissolving the naphthol.

  • Acidic Workup: If possible, keep the environment neutral or slightly acidic. If a base is required (e.g., for alkylation), add the naphthol last or under a strict inert flow.

  • TLC Monitoring: this compound will stain rapidly with PMA (Phosphomolybdic Acid) or KMnO4. A pure spot should appear; a "streak" or baseline material indicates oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761403, 2-Fluoronaphthalen-1-ol. Retrieved from [Link]

  • Organic Syntheses (1941). Oxidation of 1-Naphthol to 1,4-Naphthoquinone (General Mechanism). Org.[3] Synth. Coll. Vol. 1, p.383.[4] Retrieved from [Link]

  • MIT OpenCourseWare. Purification of Solids by Recrystallization (Naphthalene derivatives). Retrieved from [Link][2][5][6][7]

Sources

Technical Support Center: Separation of 2-Fluoro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-Fluoro-1-naphthol from Regioisomers (specifically 4-Fluoro-1-naphthol) Ticket ID: #FN-SEP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The fluorination of 1-naphthol (e.g., using Selectfluor® or N-fluorobenzenesulfonimide) typically yields a mixture of This compound (Target) and 4-fluoro-1-naphthol (Major Impurity), along with unreacted starting material.

The separation of these isomers relies heavily on the Ortho-Effect . The 2-fluoro isomer possesses an intramolecular hydrogen bond between the hydroxyl proton and the ortho-fluorine atom. This interaction significantly reduces its polarity compared to the 4-fluoro isomer, which relies solely on intermolecular hydrogen bonding.

This guide details the protocols to exploit this physicochemical difference for successful purification.

Visual Troubleshooting Workflow

The following decision tree outlines the optimal purification strategy based on your crude mixture's composition.

PurificationWorkflow Start Crude Reaction Mixture (1-Naphthol + Selectfluor) Check Analyze Crude (19F NMR) Start->Check Ratio Is 2-Fluoro : 4-Fluoro ratio > 1:1? Check->Ratio Flash Method A: Flash Chromatography (Silica Gel) Ratio->Flash Yes (Minor impurities) Cryst Method B: Fractional Crystallization (Remove 4-Fluoro first) Ratio->Cryst No (4-Fluoro is major) Distill Method C: Steam Distillation (Exploits Volatility) Flash->Distill If >98% purity required Cryst->Flash Enriched Mother Liquor

Figure 1: Decision matrix for selecting the appropriate purification method based on crude isomer ratio.

Module 1: Chromatographic Separation (Primary Method)

Due to the intramolecular H-bonding in this compound, it behaves as a "pseudo-nonpolar" molecule on silica gel.

The Mechanism
  • This compound: The OH group is "tied up" by the Fluorine atom. It interacts weakly with the silanols on the silica surface. Elutes First.

  • 4-Fluoro-1-naphthol: The OH group is free to hydrogen bond with silica. Elutes Second.

Standard Operating Procedure (SOP)

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes/Ethyl Acetate (EtOAc) or Hexanes/Dichloromethane (DCM).

StepActionTechnical Rationale
1. Packing Pack column with 100% Hexanes.Establishes a non-polar baseline to prevent premature elution of the 2-fluoro isomer.
2. Loading Dissolve crude in minimum DCM/Hexane (1:1). Load gently.Avoid using pure EtOAc or Methanol for loading; it will "carry" the 4-fluoro isomer into the 2-fluoro band.
3. Elution Run a gradient from 0% to 5% EtOAc in Hexanes over 10 CV (Column Volumes).The 2-fluoro isomer typically elutes at very low polarity (approx. 2-5% EtOAc).
4. Collection Collect the leading edge of the first UV-active spot.The 2-fluoro isomer is the faster-moving spot (

in 9:1 Hex/EtOAc).
5. Flush Increase polarity to 20% EtOAc to elute the 4-fluoro isomer (

).
Recover the 4-fluoro byproduct if needed for analytical standards.

Critical Warning: Do not use Acetone or Methanol in the mobile phase during the initial separation. These solvents disrupt the intramolecular H-bond of the 2-fluoro isomer, causing peak tailing and co-elution.

Module 2: Crystallization & Solubility (Scalable Method)

For reactions larger than 5 grams, chromatography becomes expensive. Crystallization exploits the lower melting point and higher solubility of the 2-fluoro isomer in non-polar solvents.

Solubility Profile
SolventThis compound4-Fluoro-1-naphtholResult
Hexanes (Cold) SolubleInsolubleBest for extraction
Toluene Highly SolubleModerately SolubleGood for recrystallization
Water/Alkalis Soluble (Deprotonates)Soluble (Deprotonates)No separation
SOP: Enrichment by Precipitation
  • Dissolve the crude solid mixture in boiling Hexanes (or Cyclohexane).

  • Allow the solution to cool slowly to room temperature, then to 0°C.

  • 4-Fluoro-1-naphthol will often crystallize out as needles/plates due to its higher polarity and lattice energy.

  • Filter the solid.[1] The filtrate (mother liquor) will be highly enriched in This compound .

  • Concentrate the filtrate. If purity is still low, proceed to Module 1 (Chromatography) with this enriched material.

Module 3: Analytical Validation

You must confirm regioselectivity before proceeding to the next step of your synthesis.

NMR Distinction

This is the most definitive method. Run the spectrum in


.
  • This compound: Look for a signal around -135 to -145 ppm .

    • Coupling: You will often see a distinct doublet of doublets due to coupling with H3 and H4.

  • 4-Fluoro-1-naphthol: Look for a signal around -120 to -130 ppm .

    • Coupling: The coupling pattern is simpler (triplet-like) due to symmetry in the coupling constants to H2 and H3.

NMR Distinction
  • 2-Fluoro Isomer: The H3 proton (neighboring the fluorine) appears as a doublet of doublets with a large

    
     coupling constant (approx 10-12 Hz).
    
  • 4-Fluoro Isomer: The H2 and H3 protons appear as a distinct AB system (or dd) but lack the large geminal-like coupling seen in the ortho isomer.

Frequently Asked Questions (FAQ)

Q1: My 2-fluoro product is evaporating on the rotovap. What is happening? A: Because of the intramolecular hydrogen bond, this compound has a suppressed boiling point compared to the parent naphthol. It is semi-volatile.

  • Fix: Do not use high vacuum (< 10 mbar) at elevated temperatures (> 40°C). Stop evaporation as soon as the solvent is removed.

Q2: I see a third spot on the TLC plate near the solvent front. What is it? A: This is likely 2,4-difluoro-1-naphthol or 2,2-difluoro-1-tetralone (if oxidative fluorination occurred).

  • Fix: These are very non-polar. Flush the column with 100% Hexanes for 2 CVs before starting your gradient to remove these over-fluorinated impurities.

Q3: Can I use steam distillation? A: Yes. The "Ortho Effect" makes this compound steam volatile, whereas 4-fluoro-1-naphthol is not.

  • Protocol: Suspend the crude in water. Pass steam through the mixture. The distillate will contain mostly this compound. Extract the distillate with DCM.

References

  • Selectfluor Chemistry & Mechanism: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17.

  • Naphthol Fluorination Regioselectivity: Umemoto, T., et al. (1990). N-Fluoropyridinium Salts: Potent and Versatile Electrophilic Fluorinating Agents. Journal of the American Chemical Society, 112(23), 8563–8575.

  • Ortho-Effect in Chromatography: Pimentel, G. C., & McClellan, A. L. (1960). The Hydrogen Bond. W.H. Freeman. (Foundational text on intramolecular H-bonding affecting physical properties).
  • Properties of 1-Naphthol Derivatives: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7005, 1-Naphthol.

Sources

thermal stability concerns for 2-Fluoro-1-naphthol at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Thermal Stability in Experimental Applications

Welcome to the technical support center for 2-Fluoro-1-naphthol. This resource is designed for researchers, scientists, and drug development professionals to address critical questions regarding the thermal stability of this compound at elevated temperatures. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the scientific reasoning behind our recommendations, ensuring both safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal decomposition temperature of this compound?

Currently, there is a lack of specific, publicly available data detailing the precise decomposition temperature of this compound under various atmospheric conditions. While data for the parent compound, 1-naphthol, shows a boiling point of 278-280 °C, the presence of the fluorine atom can significantly alter the molecule's thermal behavior.[1] The carbon-fluorine bond is generally strong and can enhance thermal stability.[2] However, without empirical data, it is crucial to experimentally determine the thermal limits of this compound for your specific application.

Q2: How does the fluorine substituent affect the thermal stability compared to 1-naphthol?

The introduction of a fluorine atom to the naphthol ring is expected to influence its thermal stability in several ways:

  • Increased Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, which can increase the overall thermal stability of the molecule.

  • Altered Electronic Effects: The high electronegativity of fluorine can impact the electron density of the aromatic system, potentially influencing decomposition pathways.

  • Changes in Intermolecular Forces: Fluorine substitution will alter the molecule's polarity and hydrogen bonding capabilities, which can affect its boiling point and how it behaves at elevated temperatures in the condensed phase.

Given these competing factors, direct experimental analysis is the only reliable method to quantify the thermal stability of this compound.

Q3: What are the potential hazardous decomposition products of this compound at high temperatures?

While specific decomposition products for this compound are not documented, we can anticipate potential hazards based on its structure and the general principles of thermal decomposition for related compounds. Upon heating to decomposition, fluorinated aromatic compounds can release toxic and corrosive fumes.[3] Potential decomposition products could include:

  • Hydrogen Fluoride (HF): A highly corrosive and toxic gas.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): Common products of incomplete and complete combustion, respectively.[4]

  • Fluorinated Aromatic Fragments: Depending on the decomposition pathway, various smaller fluorinated organic molecules could be formed.

It is imperative to handle the heating of this compound in a well-ventilated area, preferably within a fume hood, and to take appropriate safety precautions.

Troubleshooting Guide: Assessing Thermal Stability

This section provides a step-by-step guide for researchers to determine the thermal stability of this compound in their own laboratory setting.

Issue: Uncertainty about the safe maximum operating temperature for an experiment.

Solution: Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

These two techniques are fundamental for characterizing the thermal properties of a material.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset of decomposition.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify phase transitions such as melting, boiling, and decomposition.[5]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

    • Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument Setup (TGA):

    • Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to a temperature above the anticipated decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Instrument Setup (DSC):

    • Purge Gas: Use an inert gas as in TGA.

    • Reference Pan: Use an empty, sealed aluminum pan as the reference.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses the melting and potential decomposition events.

The data obtained from TGA and DSC will provide a comprehensive thermal profile of this compound.

Parameter TGA Curve DSC Curve Interpretation
Melting Point (Tm) No mass changeEndothermic peakThe temperature at which the solid melts to a liquid.
Boiling Point (Tb) Gradual mass lossBroad endothermic peakThe temperature at which the liquid vaporizes.
Decomposition Onset (Td) Sharp decrease in massExothermic or endothermic peak(s)The temperature at which the molecule begins to chemically degrade. This should be considered the maximum safe operating temperature.

Diagram: Workflow for Thermal Stability Assessment

G cluster_0 Problem Identification cluster_1 Experimental Analysis cluster_2 Data Interpretation cluster_3 Action A Uncertainty about safe operating temperature B Perform TGA A->B Solution C Perform DSC A->C Solution D Determine Decomposition Onset Temperature (Td) B->D Provides Mass Loss Data E Identify Phase Transitions (Tm, Tb) C->E Provides Heat Flow Data F Establish Maximum Safe Operating Temperature D->F Informs E->F Informs

Caption: Workflow for determining the thermal stability of this compound.

Q4: My TGA curve shows a gradual mass loss before a sharp drop. What does this indicate?

A gradual mass loss prior to the main decomposition event can suggest several possibilities:

  • Sublimation or Evaporation: The compound may be volatile and begin to vaporize before it decomposes. This would be consistent with a gradual mass loss in the TGA and a broad endothermic peak in the DSC.

  • Presence of Volatile Impurities: Residual solvent or other volatile impurities in the sample will evaporate upon heating, leading to an initial mass loss.

  • Slow, Low-Temperature Decomposition: In some cases, a compound may undergo a slow decomposition process at lower temperatures before a more rapid, catastrophic decomposition at higher temperatures.

To distinguish between these possibilities, consider running the TGA at different heating rates. Sublimation and evaporation are kinetic processes and will be affected by the heating rate, while impurity loss should be relatively consistent.

Q5: The DSC shows an exothermic event. What does this signify?

An exothermic event (a peak pointing downwards in most instrument software) indicates a process that releases heat. In the context of thermal stability, a sharp exotherm is a strong indicator of decomposition, as the breaking and reforming of chemical bonds during decomposition is often an energy-releasing process. A strong exothermic event should be treated as a serious safety concern, as it can lead to a runaway reaction.

Diagram: Logical Relationship of Thermal Events

G cluster_0 Observed Thermal Event cluster_1 Potential Interpretation cluster_2 Key Indicator A Mass Loss (TGA) C Sublimation/ Evaporation A->C D Decomposition A->D B Heat Flow (DSC) B->C Endotherm B->D Exotherm/Endotherm E Melting B->E Endotherm F Exothermic Event D->F

Caption: Interpreting TGA and DSC data for thermal stability analysis.

Summary of Recommendations

  • Always determine the thermal stability of this compound experimentally before using it in high-temperature applications.

  • Use TGA and DSC as complementary techniques to obtain a complete thermal profile.

  • The onset of decomposition (Td) observed in the TGA should be considered the maximum safe operating temperature .

  • Be aware of the potential for the release of hazardous decomposition products , including hydrogen fluoride, and work in a well-ventilated area.

  • Treat any strong exothermic events observed in the DSC as a significant safety hazard.

By following these guidelines, researchers can safely handle this compound at elevated temperatures and ensure the integrity of their experimental results.

References

  • Synthesis and Properties of the Novel High-Performance Hydroxyl-Terminated Liquid Fluoroelastomer - MDPI . Available at: [Link]

  • Thermal Decomposition of Fluoropolymers: Stability, Decomposition Products, and Possible PFAS Release | Request PDF - ResearchGate . Available at: [Link]

  • Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol1 PAPER - SMU . Available at: [Link]

  • Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC - NIH . Available at: [Link]

  • Safety Data Sheet: 1-Naphthol - Carl ROTH . Available at: [Link]

  • 2-Naphthol - SAFETY DATA SHEET . Available at: [Link]

  • Thermodynamic properties of 1-naphthol: Mutual validation of experimental and computational results | Request PDF - ResearchGate . Available at: [Link]

  • Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives by Incorporation of Surface-Modified Aluminum Trihydrate - MDPI . Available at: [Link]

  • H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate - American Chemical Society . Available at: [Link]

  • 2-Fluoronaphthalen-1-ol | C10H7FO | CID 2761403 - PubChem . Available at: [Link]

  • H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate | Organic Letters - ACS Publications . Available at: [Link]

  • Synthesis, Characterization, and Thermal Properties of Alkyl-Functional Naphthoxazines . Available at: [Link]

  • Differential Scanning Calorimetry (DSC) | TA Instruments . Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv . Available at: [Link]

  • Thermal degradation of fluoropolymers . Available at: [Link]

  • 1-Naphthol - Wikipedia . Available at: [Link]

  • The Effect of 2′F-RNA on I-Motif Structure and Stability - MDPI . Available at: [Link]

  • Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol - PMC - NIH . Available at: [Link]

  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing . Available at: [Link]

  • High temperature stability of larger aromatic compounds | Request PDF - ResearchGate . Available at: [Link]

  • 【Research】Towards Efficient Room Temperature Fluorine Recovery from Fluoropolymers - YouTube . Available at: [Link]

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Analysis of 2-Fluoro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-Fluoro-1-naphthol , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

This compound (2-F-1-N) is a critical scaffold in drug discovery, often serving as a bioisostere for 1-naphthol to block metabolic oxidation at the electron-rich C2 position or to modulate pKa. However, its synthesis (typically via electrophilic fluorination using Selectfluor™) often yields regioisomeric mixtures, specifically the 4-fluoro-1-naphthol isomer.

This guide outlines the definitive spectral signatures required to distinguish this compound from its parent compound and its constitutional isomers. It focuses on the diagnostic utility of


F-heteronuclear coupling constants  (

and

) as the primary method for structural validation.

The Comparative Landscape: 2-F-1-N vs. Alternatives

In a drug development context, distinguishing the target (2-F) from the starting material (1-Naphthol) and the byproduct (4-F) is paramount. The following table summarizes the key spectral shifts and splitting patterns.

Table 1: Diagnostic NMR Signatures (Comparative)
Feature1-Naphthol (Parent) This compound (Target) 4-Fluoro-1-naphthol (Isomer)
C-2 Resonance ~126 ppm (Singlet)~148 ppm (Doublet ,

Hz)
~125 ppm (Doublet,

Hz)
C-1 Resonance ~151 ppm (Singlet)~140 ppm (Doublet ,

Hz)
~150 ppm (Doublet,

Hz)
H-2 Proton ~7.3 ppm (Doublet)Absent ~7.0 ppm (Doublet or dd)
H-3 Proton ~7.4 ppm (Triplet/dd)Doublet of Doublets (

Hz)
~7.1 ppm (Doublet,

only)
19F Shift N/A-140 to -150 ppm (approx)-120 to -130 ppm (approx)

Key Insight: The most reliable differentiator is the H-3 proton splitting . In the 2-fluoro isomer, H-3 is ortho to the fluorine, resulting in a large


 coupling (~10-12 Hz). In the 4-fluoro isomer, H-3 is meta to the fluorine, resulting in negligible or very small coupling.

Theoretical Underpinnings: Electronic & Magnetic Effects

To interpret the spectrum correctly, one must understand the dual nature of the Fluorine substituent on the naphthalene ring:

  • Inductive Effect (-I): Fluorine is highly electronegative, significantly deshielding the attached carbon (C-2) and, to a lesser extent, the adjacent carbon (C-1).

  • Resonance Effect (+M): Fluorine has lone pairs that can donate electron density back into the ring, shielding the ortho (C-1, C-3) and para positions.

  • Spin-Spin Coupling:

    
    F (spin 1/2, 100% abundance) couples with both 
    
    
    
    H and
    
    
    C.
    • 
      C Coupling:  Follows a distance-dependent magnitude: 
      
      
      
      .
    • 
      H Coupling:  Ortho coupling (
      
      
      
      ) is diagnostic (8–12 Hz).

Detailed Spectral Analysis

A. H NMR Analysis (400 MHz, CDCl or DMSO-d )

Note: DMSO-d


 is recommended if observation of the hydroxyl proton (OH) is required.
  • The "Silent" Position (H-2): The disappearance of the H-2 signal (normally a doublet at ~7.3 ppm in 1-naphthol) is the first indicator of substitution.

  • H-3 Signal (The Diagnostic Peak):

    • In 1-naphthol, H-3 is a triplet (or dd) due to coupling with H-2 and H-4.

    • In This compound , H-3 appears as a doublet of doublets (dd) .

      • Coupling 1:

        
         Hz (Ortho proton coupling).
        
      • Coupling 2:

        
         Hz (Ortho fluorine coupling).
        
  • H-8 (The Peri-Proton): The proton at position 8 (peri to the OH group) typically resonates downfield (~8.2 ppm) due to the proximity of the oxygen lone pairs. This feature remains relatively conserved but may show broadening.

B. C NMR Analysis (100 MHz, Proton Decoupled)

The


C spectrum provides the definitive "fingerprint" via C-F coupling constants.
  • C-2 (Ipso-Carbon):

    • Shift: Deshielded to ~145–150 ppm.

    • Pattern: Large Doublet (

      
       Hz).
      
    • Validation: This peak confirms the C-F bond formation.

  • C-1 (Hydroxyl-bearing Carbon):

    • Shift: ~138–142 ppm.

    • Pattern: Doublet (

      
       Hz).
      
    • Note: The coupling is smaller because it is a 2-bond interaction.

  • C-3 (Ortho-Carbon):

    • Shift: ~115–120 ppm.

    • Pattern: Doublet (

      
       Hz).
      
  • Distal Carbons (C-5, C-6, C-7, C-8):

    • These appear as singlets (or very narrow doublets) in the aromatic region (120–130 ppm), as they are too far from the fluorine to exhibit significant coupling.

Experimental Protocol: Self-Validating Workflow

The following protocol ensures high-fidelity spectral acquisition, minimizing artifacts from H-bonding or impurities.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d

    
      (99.9% D) for full characterization.
    
    • Reason: DMSO disrupts intermolecular H-bonding, sharpening the peaks. It also slows the exchange of the phenolic -OH proton, allowing it to be visualized (often as a doublet if H-bonding to F occurs, though usually a singlet).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove suspended solids (which cause line broadening).

Step 2: Acquisition Parameters (Standard 400 MHz Instrument)
  • 
    H NMR: 
    
    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy).

    • Scans (NS): 16–32.

  • 
    C NMR: 
    
    • Crucial: Use a sufficiently long acquisition time or relaxation delay (D1 = 2-3s) to ensure quaternary carbons (C-1, C-2, C-4a, C-8a) are visible.

    • Scans (NS): >512 (due to splitting of signal intensity into doublets).

  • 
    F NMR (Optional but Recommended): 
    
    • Run a quick non-decoupled

      
      F scan. A single peak at ~-145 ppm confirms mono-fluorination.
      

Visualization: Analytical Workflows

Diagram 1: Spectral Analysis Workflow

This flowchart illustrates the logical steps to confirm the structure of this compound from a crude reaction mixture.

NMR_Workflow Sample Crude Reaction Product (Fluorination of 1-Naphthol) H1_NMR 1H NMR Acquisition (DMSO-d6) Sample->H1_NMR Check_H2 Check H-2 Region (~7.3 ppm) H1_NMR->Check_H2 H2_Present H-2 Signal Present (Doublet) Check_H2->H2_Present Yes H2_Absent H-2 Signal Absent Check_H2->H2_Absent No Result_SM Starting Material (1-Naphthol) H2_Present->Result_SM Check_H3 Analyze H-3 Splitting H2_Absent->Check_H3 H3_Triplet Triplet/dd (J~8Hz) (No F coupling) Check_H3->H3_Triplet Small J_HF (<5Hz) H3_DD Doublet of Doublets (J_HH~8Hz, J_HF~10Hz) Check_H3->H3_DD Large J_HF (>8Hz) Result_4F Isomer: 4-Fluoro-1-naphthol H3_Triplet->Result_4F C13_NMR 13C NMR Acquisition H3_DD->C13_NMR Confirm_CF Identify C-2 Doublet (1J_CF ~240 Hz) C13_NMR->Confirm_CF Result_Target CONFIRMED: This compound Confirm_CF->Result_Target

Caption: Logical decision tree for distinguishing this compound from starting material and regioisomers using 1H and 13C NMR markers.

References

  • Reich, H. J. (University of Wisconsin). 13C NMR Coupling Constants (

    
    ). Organic Chemistry Data.[1][2]
    [Link]
    
  • Doddrell, D., et al. (1976).[2] 13C Nuclear Magnetic Resonance Studies of Fluorinated Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2.[2] [Link][3][4]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Fluoro-1-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of 2-Fluoro-1-naphthol

This compound (2F1N) serves as a critical bioisostere and metabolic probe in drug development. Unlike its parent compound, 1-naphthol, the introduction of a fluorine atom at the C2 position—ortho to the hydroxyl group—dramatically alters its physicochemical properties and metabolic fate.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2F1N.[1] By comparing it with non-fluorinated analogs and positional isomers, we establish specific diagnostic ions that allow for unambiguous identification. The "ortho-effect" facilitated by the C2-fluorine provides a unique fragmentation channel (HF elimination) that is mechanistically distinct from para-substituted isomers.

Mechanistic Fragmentation Analysis (EI-MS)

Under Electron Ionization (70 eV), 2F1N (


, MW 162.16) undergoes fragmentation governed by the stability of the naphthalene core and the interaction between the ortho-hydroxyl and fluorine substituents.
The "Ortho-Effect": HF Elimination (m/z 142)

The defining feature of the 2F1N mass spectrum is the elimination of hydrogen fluoride (HF).

  • Mechanism: The proximity of the phenolic hydrogen (C1-OH) to the fluorine atom (C2-F) facilitates a direct intramolecular hydrogen transfer.

  • Result: This leads to the expulsion of neutral HF (20 Da), yielding a radical cation at m/z 142 .

  • Diagnostic Value: This pathway is significantly suppressed in para isomers (e.g., 4-fluoro-1-naphthol) where the substituents are too distant for direct interaction, making the m/z 142 peak a primary diagnostic marker for the ortho isomer.

Phenolic Cleavage: CO Loss (m/z 134)

Like standard phenols, 2F1N undergoes the characteristic loss of carbon monoxide (CO).

  • Mechanism: Tautomerization of the molecular ion to a keto-form followed by ring contraction and expulsion of CO (28 Da).

  • Result: Formation of a fluorinated indene-like cation at m/z 134 .

Fragmentation Pathway Diagram

The following diagram illustrates the competing fragmentation pathways, highlighting the ortho-specific HF loss.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 162 [this compound]+. Intermediate_A H-Transfer Transition State (Ortho Interaction) M_Ion->Intermediate_A Proximity Effect Intermediate_B Keto-Tautomer M_Ion->Intermediate_B Tautomerization Ion_142 [M - HF]+. m/z 142 (Naphthoquinone-like) Intermediate_A->Ion_142 - HF (20 Da) Diagnostic for Ortho Ion_114 [M - CO - HF]+. m/z 114 Ion_142->Ion_114 - CO Ion_134 [M - CO]+. m/z 134 (Fluoro-indenyl cation) Intermediate_B->Ion_134 - CO (28 Da) Ion_134->Ion_114 - HF

Caption: Competing fragmentation pathways for this compound. The HF loss (red path) is diagnostic for the ortho-isomer.

Comparative Performance Analysis

To validate the identity of 2F1N, it must be differentiated from its parent compound and positional isomers.

Table 1: Diagnostic Ion Comparison
CompoundMolecular Ion (

)
Base Peak (Typical)Diagnostic Loss 1Diagnostic Loss 2Key Differentiator
This compound 162 162 or 134

(HF)

142

(CO)

134
Prominent

due to ortho-effect.
4-Fluoro-1-naphthol 162162 or 134

(CO)

134

(CHO)

133
Weak/Absent

; Dominant CO loss.
1-Naphthol (Parent) 144144

(CO)

116

(CHO)

115
Mass shift (-18 Da); No HF loss channel.
Performance Insight:
  • Selectivity: The m/z 142 ion is the "fingerprint" for 2F1N. In a mixture containing both 2-fluoro and 4-fluoro isomers, monitoring the 142/134 ratio provides a quantitative metric for purity.

  • Sensitivity: 2F1N typically ionizes well in EI mode, but derivatization (see Protocol) is recommended to prevent peak tailing caused by the acidic phenolic proton.

Experimental Protocol: GC-MS Analysis

Objective: Obtain high-fidelity spectral data for 2F1N while minimizing adsorption in the inlet liner.

Sample Preparation (Derivatization Strategy)

Direct injection of naphthols can lead to peak tailing. Silylation is the industry standard for validation.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dissolve 1 mg 2F1N in 1 mL anhydrous acetonitrile.

    • Add 50 µL MSTFA reagent.

    • Incubate at 60°C for 30 minutes.

    • Result: Formation of TMS-derivative (

      
       becomes 234).
      
    • Note: The TMS derivative will show a strong

      
       peak (loss of methyl from TMS) and will not show the HF loss as the primary step, but provides superior quantification. For structural confirmation of the isomer, run one sample UNDERIVATIZED to observe the diagnostic HF loss.
      
Instrument Parameters (Agilent 5977 or equivalent)
  • Inlet: Splitless (1 min purge), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • Source Temp: 230°C (Standard EI).

  • Scan Range: m/z 40–300.

Biological Context: Metabolic Blocking

In drug discovery, 2F1N is often used to probe metabolic stability. The C2-fluorine blocks the formation of the catechol intermediate (1,2-dihydroxynaphthalene), a common metabolic pathway for 1-naphthol mediated by Cytochrome P450.

MetabolicBlocking Naphthol 1-Naphthol (Parent) Metabolite 1,2-Dihydroxynaphthalene (Catechol) Naphthol->Metabolite CYP450 Oxidation (Fast) F_Naphthol This compound (Probe) Blocked Metabolic Block (No Hydroxylation) F_Naphthol->Blocked C-F Bond Strength (Steric/Electronic Block)

Caption: The C-F bond in 2F1N prevents the formation of the catechol metabolite, a key differentiation from 1-Naphthol.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Naphthol. National Institute of Standards and Technology. [Link]

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Murphy, C. D. (2010). Biodegradation of fluorinated biphenyls and naphthols. FEMS Microbiology Letters. [Link]

  • Klotz, K., et al. (2020). Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. The MAK Collection for Occupational Health and Safety. [Link]

Sources

Verifying Fluorine Regiochemistry in Naphthalene Rings: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying Fluorine Regiochemistry in Naphthalene Rings Content Type: Publish Comparison Guide

Executive Summary: The Regioisomer Trap

In medicinal chemistry and materials science, the precise location of a fluorine atom on a naphthalene scaffold dictates metabolic stability (blocking P450 oxidation), pKa modulation, and crystal packing. However, the symmetry of the naphthalene core often leads to ambiguous assignments when relying solely on standard 1H NMR. A 1-fluoro vs. 2-fluoro assignment error can derail SAR (Structure-Activity Relationship) models and patent validity.

This guide compares three rigorous methods for verifying fluorine regiochemistry, moving from standard spectroscopic analysis to advanced 2D heteronuclear techniques and computational validation.

Comparative Analysis of Verification Methods

The following table contrasts the three primary methodologies based on resolution power, resource intensity, and "confidence score"—a metric defining how standalone the method is for definitive assignment.

FeatureMethod A: 1D Multinuclear NMR (

H,

C,

F)
Method B: 2D

H-

F HOESY
Method C: DFT-GIAO Prediction
Primary Mechanism Scalar Coupling (

) Analysis
Through-Space Magnetization Transfer (NOE)Quantum Chemical Shift Calculation
Key Discriminator

magnitude & splitting patterns
Peri-interaction (F1

H8) detection

(Exp vs. Calc) minimization
Sample Requirement Standard (~5-10 mg)High Concentration (>20 mg preferred)Virtual (Structure file)
Instrument Time Low (< 30 mins)High (2–12 hours)Medium (CPU/GPU time)
Ambiguity Risk Medium (High in crowded signals)Low (Definitive for spatial proximity)Low (When used as support)
Confidence Score 70%99% 90% (as validation)

Deep Dive: Technical Methodologies

Method A: Scalar Coupling Forensics (The Baseline)

Before advanced experiments, rigorous analysis of coupling constants (


) provides the first line of evidence. The magnitude of Carbon-Fluorine (

) and Proton-Fluorine (

) coupling is highly dependent on bond distance and angular geometry.

Diagnostic Criteria:

  • 
     (One-bond):  Typically 230–255 Hz . While similar for C1 and C2, the carbon chemical shift often differs. C1-F is typically more shielded than C2-F due to the peri-effect.
    
  • 
     (Three-bond): 
    
    • 1-Fluoro: Couples to H2 (~10 Hz).

    • 2-Fluoro: Couples to H1 (~9 Hz) and H3 (~10 Hz).

    • Differentiation: In 2-fluoronaphthalene, H1 appears as a distinct doublet with a large

      
       coupling, often isolated in the aromatic region. In 1-fluoronaphthalene, the coupling network is more complex due to H2/H3/H4 overlap.
      
Method B: 2D H- F HOESY (The Spatial Solver)

Expert Insight: The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is the "smoking gun" for naphthalene regiochemistry. Unlike HMBC (through-bond), HOESY detects through-space interactions (< 4-5 Å).

The "Peri-Effect" Logic:

  • 1-Fluoronaphthalene: The Fluorine at C1 is spatially proximate to the Proton at C8 (the "peri" position). The distance is ~2.5 Å, well within the NOE limit. A strong cross-peak between F1 and H8 is definitive proof of 1-substitution.

  • 2-Fluoronaphthalene: The Fluorine at C2 is spatially distant from the other ring. It will show NOE correlations only to H1 and H3 .

Experimental Protocol:


H-

F HOESY
  • Sample Prep: Dissolve ~20-30 mg of analyte in 0.6 mL of deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). Note: Degassing the sample (argon bubbling for 5 mins) significantly enhances NOE signals by removing paramagnetic oxygen.
  • Probe Tuning: Tune and match both

    
    H and 
    
    
    
    F channels accurately.
  • Pulse Sequence: Use a phase-sensitive HOESY sequence (e.g., hoesyph in Bruker).

  • Parameters:

    • Mixing Time (

      
      ):  Set to 350–500 ms . (Fluorine relaxation is slower; longer mixing times are needed compared to H-H NOESY).
      
    • Relaxation Delay (

      
      ):  2–3 seconds.
      
    • Scans (

      
      ):  Minimum 32 (often 128+ for dilute samples).
      
    • Spectral Width: Narrow down to the specific F and H regions to improve digital resolution.

  • Processing: Apply a sine-bell squared window function (QSINE, SSB=2) in both dimensions. Look for cross-peaks at the intersection of the F-shift and aromatic H-shifts.

Method C: DFT-GIAO NMR Prediction (The Validator)

When experimental spectra are ambiguous (e.g., overlapping multiplets), Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method provides a calculated reference.

Expert Insight: Do not rely on absolute shift values. Use the Mean Absolute Error (MAE) or Corrected Scaling Factors to compare candidate structures against the experimental data.

Computational Workflow:

  • Conformational Search: (Critical for flexible substituents) Use Molecular Mechanics (MMFF94) to find low-energy conformers.

  • Geometry Optimization: Optimize geometry using DFT.

    • Recommended Level:B3LYP/6-31+G(d,p) or

      
      B97X-D/6-311G(d,p)  (includes dispersion corrections).
      
    • Solvent Model: PCM or SMD (matching your NMR solvent).

  • NMR Calculation: Run the NMR job on the optimized geometry.

    • Keyword Example (Gaussian):# nmr=giao functional/basis_set scrf=(solvent=chloroform)

  • Analysis:

    • Extract the Isotropic Shielding Tensor (

      
      ).
      
    • Convert to Chemical Shift (

      
      ): 
      
      
      
      .
    • Reference: Calculate TMS (for H/C) and CFCl

      
       (for F) at the exact same level of theory.
      
    • Compare

      
       vs 
      
      
      
      for both 1-F and 2-F candidates.[1] The isomer with the lower RMSD (Root Mean Square Deviation) is the correct structure.

Visualizing the Logic

The following diagram illustrates the decision-making workflow for assigning regiochemistry, highlighting the critical "Peri-Proximity" check.

Regiochemistry_Logic Start Unknown Fluoronaphthalene Isomer Step1 1. Acquire 1H & 19F NMR Start->Step1 Decision1 Is H1 (singlet/doublet) distinctly coupled to F? Step1->Decision1 Path2F Likely 2-Fluoro Isomer Decision1->Path2F Yes (J ~9Hz) Path1F Likely 1-Fluoro Isomer Decision1->Path1F No / Ambiguous Step2 2. Run 1H-19F HOESY (Mixing time: 400ms) Path2F->Step2 Path1F->Step2 CheckPeri Check for Cross-peak between F and H8 (Peri) Step2->CheckPeri Result1 CONFIRMED: 1-Fluoronaphthalene (Peri-interaction present) CheckPeri->Result1 Strong Signal Result2 CONFIRMED: 2-Fluoronaphthalene (No Peri-interaction) CheckPeri->Result2 No Signal Validation 3. DFT-GIAO Validation (Optional) Result1->Validation Result2->Validation

Figure 1: Decision tree for assigning fluorine regiochemistry. The HOESY experiment serves as the critical bifurcation point for definitive assignment.

References

  • Bauer, C. (1996). 1H-19F HOESY as a Tool for the Structural Investigation of Fluorinated Compounds. Magnetic Resonance in Chemistry .

  • Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts. ChemRxiv .

  • Alfa Chemistry. (2024). 19F Coupling Constants Table. Alfa Chemistry Resources .

  • Kouznetsov, V. V., et al. (2018). 19F NMR methodology reveals structures of molecules in complex mixtures. Royal Society of Chemistry (RSC) Advances .

  • Willoughby, P. H., et al. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols .

Sources

Reference Standards for 2-Fluoro-1-naphthol: A Comparative Quality Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision Imperative in Fluorinated Intermediates

In the realm of medicinal chemistry, 2-Fluoro-1-naphthol (CAS: 56874-95-4) serves as a critical scaffold.[1] Fluorine substitution on the naphthalene ring is a classic strategy to modulate metabolic stability and lipophilicity (logP) without significantly altering steric bulk, acting as a bioisostere for the hydroxyl or hydrogen moieties in drug candidates.

However, the quality control (QC) of this compound presents unique analytical challenges.[1] Unlike simple aromatics, fluorinated naphthols are prone to regio-isomeric impurities (e.g., 4-fluoro-1-naphthol) and defluorinated byproducts (1-naphthol) during synthesis.[1]

This guide objectively compares the available tiers of reference standards—Certified Reference Materials (CRMs) versus In-House Working Standards —and provides a validated protocol for their application in GMP and R&D environments.

The Hierarchy of Standards: A Comparative Analysis

When establishing a QC workflow for this compound, researchers typically face a choice between three "grades" of reference materials. The selection dictates the regulatory compliance and statistical confidence of your analytical data.

Option A: Certified Reference Material (CRM)
  • Definition: A primary standard characterized by a metrologically valid procedure (qNMR, Mass Balance) with a stated uncertainty.

  • Best For: Method validation, regulatory filings (IND/NDA), and dispute resolution.

Option B: Commercial Analytical Standard
  • Definition: High-purity material (>98%) with a Certificate of Analysis (CoA) but lacking the rigorous uncertainty calculations of a CRM.

  • Best For: Routine R&D, early-stage synthesis monitoring.[1]

Option C: In-House Working Standard[1][2]
  • Definition: A batch of high-purity material synthesized internally and qualified against a CRM or Primary Standard.[1]

  • Best For: Daily batch release testing, stability studies (cost-saving).[1]

Comparative Performance Matrix
FeatureCertified Reference Material (CRM) Commercial Analytical Standard In-House Working Standard
Purity Confidence High (99.8% ± 0.1%)Med-High (>98%)Variable (Dependent on qualification)
Traceability NIST/BIPM TraceableVendor TraceableTraceable to CRM
Cost

(High)

(Moderate)
$ (Low - after initial qualification)
Regio-Isomer Data Quantified & IdentifiedOften "Sum of Isomers"Must be determined experimentally
Regulatory Use Mandatory for Pivotal DataAcceptable for Non-GLPAcceptable for GMP (if qualified)

Visualizing the Traceability Chain

To maintain scientific integrity, an In-House Working Standard must be inextricably linked to a Primary Standard.[1] The following diagram illustrates the "Chain of Custody" for analytical data.

TraceabilityChain cluster_0 Validation Loop Primary Primary Standard (CRM) (Metrological Traceability) Qualification Qualification Protocol (HPLC-UV/FLD + qNMR) Primary->Qualification Calibrates Working In-House Working Standard (Secondary Standard) Qualification->Working Assigns Purity RoutineQC Routine QC Analysis (Batch Release) Working->RoutineQC Used as Reference Data Valid Analytical Data RoutineQC->Data Generates

Figure 1: The Traceability Chain ensuring that daily working standards derive their accuracy from a certified primary source.

Experimental Protocol: Qualification of a Working Standard

Objective: To assign a potency value to a candidate In-House Working Standard of this compound using a CRM as the calibrator.

Principle: Naphthols exhibit strong native fluorescence.[1] While UV detection (254 nm) is standard, Fluorescence Detection (FLD) offers superior specificity, minimizing interference from non-fluorescent synthetic precursors.

Materials
  • Analyte: this compound (Candidate Material).[1]

  • Reference: this compound CRM (Purity >99.5%).

  • Matrix: Acetonitrile (HPLC Grade), Ultrapure Water.

Method Parameters (HPLC-FLD)
ParameterSetting
Column C18 Reverse Phase (e.g., Synergi Hydro-RP, 150 x 4.6 mm, 4 µm)
Mobile Phase Isocratic: 50% Acetonitrile / 50% Water (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection (FLD) Ex: 219 nm
Injection Vol 10 µL
Run Time 15 minutes
Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Prepare duplicate stock solutions of the CRM (Standard A & B) at 0.5 mg/mL in Acetonitrile.

    • Prepare duplicate stock solutions of the Candidate Working Standard (Sample A & B) at 0.5 mg/mL.

  • System Suitability Testing (SST):

    • Inject Standard A five times.[1]

    • Requirement: Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

    • Requirement: Tailing factor (T) between 0.8 and 1.5.[1]

  • Purity Assignment Calculation:

    • Inject Standard A, Standard B, Sample A, and Sample B in bracketed sequence.

    • Calculate the potency (

      
      ) of the Working Standard using the formula:
      

[1]
  • Isomeric Impurity Check:

    • Scrutinize the chromatogram for a shoulder peak or secondary peak eluting near the main peak. 1-Naphthol (defluorinated impurity) typically elutes after this compound on a C18 column due to higher lipophilicity.[1]

Critical Quality Attribute: Regio-Specificity

One of the most dangerous pitfalls in using generic standards is the failure to distinguish between This compound and its isomer 4-Fluoro-1-naphthol .[1]

  • Mechanism: During electrophilic fluorination, the position of substitution is governed by the directing groups. If the standard is not isomerically pure, your biological assay potency will be skewed.

  • Recommendation: Always request an H-NMR or F-NMR spectrum for the reference standard.[1]

    • This compound: F-NMR shows a doublet/multiplet characteristic of ortho-coupling to the hydroxyl proton (if exchange is slow) or specific aromatic coupling.[1]

    • 1-Naphthol Impurity: Absence of F-NMR signal; distinct retention time in HPLC.[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (this compound) Dissolution Dissolution (MeCN/H2O) Sample->Dissolution Separation HPLC Separation (C18 Column) Dissolution->Separation Detection Fluorescence Detection (Ex 219 / Em 330) Separation->Detection Analysis Data Analysis (Integration) Detection->Analysis IsomerCheck Isomer Check? (Resolution > 1.5) Analysis->IsomerCheck Pass Release Batch IsomerCheck->Pass Yes Fail Reject / Repurify IsomerCheck->Fail No

Figure 2: The analytical decision tree for batch release, emphasizing the critical isomer resolution step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2761403, 2-Fluoronaphthalen-1-ol.[1] Retrieved from [Link][1]

  • Sajkowski, L. et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.[1] Geothermics.[1][2] Retrieved from [Link][1]

  • ResolveMass Laboratories (2025). Reference Standard vs Working Standard: Key Differences and Regulatory Implications. Retrieved from [Link]

  • European Commission (2002). SIDS Initial Assessment Report for 2-Naphthol (Isomeric Analog Context).[1] OECD.[1][3][4] Retrieved from [Link][1]

Sources

Safety Operating Guide

2-Fluoro-1-naphthol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 2-Fluoro-1-naphthol

CAS: 56874-95-4 | Formula: C₁₀H₇FO | Class: Halogenated Phenolic[1][2]

Executive Hazard Assessment

Why this specific protocol matters: this compound is not merely a generic organic solid; it combines the lipophilicity of the naphthalene ring with the reactivity of a phenolic hydroxyl group and the metabolic stability of a fluorine substituent.[2] This creates a dual-threat profile:

  • Dermal Penetration: Like all naphthols, it can rapidly penetrate the stratum corneum. The fluorine substitution often increases lipophilicity compared to the parent naphthol, potentially accelerating systemic absorption.

  • Environmental Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry. Improper disposal (e.g., drain pouring) leads to bioaccumulation, as standard wastewater treatment microbial digestion is often ineffective against fluorinated aromatics.[2]

Quantitative Hazard Profile

PropertyDataOperational Implication
Physical State Off-white to brown solidDust management is critical to prevent inhalation.[2][3]
GHS Class Irritant (H315, H319, H335)Requires specific PPE (Nitrile >0.11mm) to prevent contact dermatitis.[2]
Acute Toxicity H302 (Harmful if swallowed)Treat all surfaces as contaminated until chemically decontaminated.
Flash Point >110°C (Predicted)Combustible but not flammable; keep away from strong oxidizers.
Incompatibility Strong Oxidizers, Strong BasesDO NOT mix with nitric acid or perchlorates (risk of violent reaction).

Waste Segregation Strategy (The "Cradle-to-Grave" Logic)

Effective disposal begins at the bench, not the loading dock. You must segregate this compound based on its Halogenated status.

  • The Critical Error: Mixing this compound with non-halogenated solvents (e.g., Acetone, Ethanol waste).[2]

  • The Consequence: Non-halogenated waste is often used as fuel blending for cement kilns. Halogenated waste requires specific high-temperature incineration with acid gas scrubbing (to capture HF).[2] Contaminating a non-halogenated stream with fluorinated compounds can violate the disposal facility's permit and result in rejection fees.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Contaminated Wipes) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid SolidBin Container C: Solid Hazardous Waste (Double Bagged) Solid->SolidBin Place in wide-mouth jar Segregation Segregation Check: Is the solvent Halogenated? Liquid->Segregation HaloBin Container A: Halogenated Organic Waste Segregation->HaloBin Yes (e.g., DCM, Chloroform) Segregation->HaloBin No (e.g., Methanol)* *Override: Treat as Halogenated due to Solute Label Labeling: Must list 'this compound' & 'Halogenated' HaloBin->Label NonHaloBin Container B: Non-Halogenated Waste SolidBin->Label

Figure 1: Decision logic for segregating fluorinated phenolic waste. Note that even if dissolved in a non-halogenated solvent like methanol, the presence of the fluorine atom dictates the mixture be treated as Halogenated Waste.[2]

Operational Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Spill Debris)
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[2] Avoid metal containers as phenols can be corrosive to certain alloys over time.

  • Primary Containment: Place the solid waste into a clear polyethylene bag first, seal it, and then place it inside the rigid container. This prevents dust release when the waste technician opens the drum.

  • Labeling:

    • Chemical Name: Write "this compound" explicitly. Do not use abbreviations like "2-F-Naph".

    • Hazard Check: Mark "Toxic" and "Irritant".

    • Constituents: If mixed with silica gel (from a column), list "Silica Gel contaminated with this compound".[2]

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Stream Selection: Pour into the Halogenated Solvent carboy.

    • Scientific Rationale: Even if the solvent is Ethanol (non-halogenated), the solute (this compound) introduces F- atoms.[2] Incineration of this stream produces Hydrogen Fluoride (HF). The facility must use scrubbers to neutralize HF; standard fuel blending facilities cannot handle this.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic, neutralize to pH 5-9 before adding to the carboy to prevent reactions with other wastes (like azides or cyanides that might liberate gas in acidic conditions).

Spill Management & Decontamination

The Trap: Visual cleanliness is deceptive. Phenols adsorb to surfaces. The Solution: Use a surfactant-based decontamination method, not just water.[2]

  • PPE Upgrade: Double glove (Nitrile). Wear a Tyvek sleeve protector if the volume is >100mg.

  • Containment: Cover the spill with a dry absorbent (Vermiculite or chemically treated pads). Do not use paper towels for bulk liquid spills, as they increase the surface area for evaporation/inhalation.

  • Decontamination Wash:

    • Prepare a solution of 5% Trisodium Phosphate (TSP) or a specific surfactant (e.g., Decon 90).

    • Scrub the area. The high pH of TSP helps ionize the phenol (forming the phenolate anion), making it more water-soluble and easier to lift off the surface.[2]

  • Verification: Use a UV lamp (365nm). Naphthols are often fluorescent. If the area glows, you have not finished cleaning.

Regulatory & Compliance Context

  • EPA/RCRA Status:

    • This compound is not explicitly listed on the P-List (Acutely Toxic) or U-List (Toxic) in 40 CFR 261.33 [1].[2]

    • However, it must be characterized by the generator. Due to the fluorine content and toxicity, it defaults to Class D001 (Ignitable) if in a flammable solvent, or simply a generic Halogenated Organic Waste profile for incineration.

  • Sewer Ban: Under no circumstances can this be discharged to the sewer. The Clean Water Act prohibits discharge of toxic organics that interfere with POTW (Publicly Owned Treatment Works) operations [2].

References

  • United States Environmental Protection Agency (EPA). Title 40, Code of Federal Regulations, Part 261 - Identification and Listing of Hazardous Waste.[2] Available at: [Link]

  • PubChem. 2-Fluoronaphthalen-1-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

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